2-(Bromomethyl)acrylic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(bromomethyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOYFQLPKUQDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30223008 | |
| Record name | 2-(Bromomethyl)propenoic acid | |
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Molecular Weight |
164.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-(Bromomethyl)propenoic acid | |
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CAS No. |
72707-66-5 | |
| Record name | 2-(Bromomethyl)acrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72707-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Bromomethyl)propenoic acid | |
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| Record name | 2-(Bromomethyl)propenoic acid | |
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| Record name | 2-(bromomethyl)propenoic acid | |
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Foundational & Exploratory
2-(Bromomethyl)acrylic acid chemical properties and structure
An In-depth Technical Guide to 2-(Bromomethyl)acrylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a versatile bifunctional monomer. Its unique structure, incorporating both a polymerizable acrylic acid moiety and a reactive bromomethyl group, makes it a valuable building block in organic synthesis and materials science.[1] This document summarizes its key physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Chemical Properties and Structure
This compound, also known as α-(Bromomethyl)acrylic acid, is a white to almost white crystalline solid.[2] It serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H5BrO2 | [2] |
| Linear Formula | CH2=C(CH2Br)COOH | |
| Molecular Weight | 164.99 g/mol | [2] |
| Melting Point | 70-73 °C | [2][4] |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) | [2] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.45 ± 0.11 (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Appearance | White to Almost white powder to crystal | [2] |
| Storage Temperature | 2-8°C | [2] |
Structural Identifiers:
-
SMILES: OC(=O)C(=C)CBr
-
InChI: 1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
-
InChIKey: NOOYFQLPKUQDNE-UHFFFAOYSA-N[5]
-
CAS Number: 72707-66-5[2]
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals for the different protons within the molecule.[1] In deuterated chloroform (CDCl₃), the spectrum typically displays signals for the vinylic protons (=CH₂), the bromomethyl protons (-CH₂Br), and the carboxylic acid proton (-COOH).[1][5]
-
Infrared (IR) Spectroscopy: Key IR absorption bands confirm the presence of the characteristic functional groups.[1]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[1] The mass of the molecular ion is 164.[5]
Experimental Protocols
Synthesis of α-(Bromomethyl)acrylic acid
The following protocol is a common and effective method for the synthesis of α-(Bromomethyl)acrylic acid, starting from diethyl bis(hydroxymethyl)malonate.[1][4]
Materials:
-
Diethyl bis(hydroxymethyl)malonate
-
47–49% Hydrobromic acid
-
Benzene
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Molecular sieves (Linde 3A)
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer
-
Fraction collector
-
Cold-finger condenser
-
Two thermometers
-
Rotary evaporator
-
1-L round-bottomed flask
-
Dean-Stark trap
Procedure:
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, fraction collector, cold-finger condenser, and two thermometers.[4]
-
Initial Reaction: Into the flask, place 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[4]
-
Heating and Distillation: Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5–2 hours.[4]
-
Boiling: Boil the residue for 10 hours, keeping the temperature between 85–90°C.[4]
-
Concentration: Concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm) to remove about 100 mL of water.[4]
-
Crystallization: Cool the residue in a refrigerator overnight to allow crystals of α-(bromomethyl)acrylic acid to form.[4]
-
Filtration and Drying: Filter the crystals in the cold and dry them to yield the final product. The reported yield is 17.9 g (43%) with a melting point of 71–73°C.[4]
Caution: Ethyl α-(bromomethyl)acrylate, a related compound, is a potent vesicant and lachrymator. It is advised to handle this compound with similar care in an efficiently ventilated hood to avoid contact.[4]
Reactivity and Applications
This compound is a highly reactive bifunctional monomer due to the presence of both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] This dual functionality allows it to participate in a variety of chemical transformations.
-
Polymerization: It is a key monomer in controlled radical polymerization techniques like ATRP and RAFT, where it introduces reactive bromine handles for post-polymerization modifications. This leads to the synthesis of smart materials, drug delivery systems, and sophisticated graft copolymers.[1]
-
Cyclization Reactions: The electron-withdrawing nature of the carboxylic acid and the double bond makes the α-methylene group susceptible to nucleophilic attack, enabling its use in cyclization reactions.[1] For instance, it reacts with carbodiimides to form 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives.[1]
-
Alkylation Reactions: The bromomethyl group serves as an alkylating agent, allowing the acrylic moiety to be attached to various nucleophiles and polymer backbones.[1]
-
Synthesis of α-methylene-γ-butyrolactones: It reacts with aldehydes and ketones to form α-methylene-γ-butyrolactones.[2]
Visualizations
The following diagram illustrates the workflow for the synthesis of α-(Bromomethyl)acrylic acid.
Caption: Workflow for the synthesis of α-(Bromomethyl)acrylic acid.
References
Synthesis of 2-(Bromomethyl)acrylic acid from diethyl bis(hydroxymethyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 2-(bromomethyl)acrylic acid, a valuable reagent in organic synthesis, particularly for the construction of α-methylene-γ-butyrolactones, a motif present in many biologically active natural products. The primary focus of this document is the synthesis starting from diethyl bis(hydroxymethyl)malonate, with detailed experimental protocols and a proposed reaction mechanism. Alternative synthetic routes are also discussed to provide a comprehensive view for process optimization and methodological comparison.
Core Synthesis: From Diethyl Bis(hydroxymethyl)malonate
The reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid is a common and effective method for the preparation of this compound.[1] This one-pot reaction involves simultaneous hydrolysis of the diethyl ester, bromination of the hydroxymethyl groups, and decarboxylation to yield the final product.
Proposed Reaction Mechanism
The transformation of diethyl bis(hydroxymethyl)malonate to this compound in the presence of hydrobromic acid is a multi-step process. The proposed mechanism involves acid-catalyzed ester hydrolysis, substitution of the hydroxyl groups with bromide, and a final decarboxylation and elimination step.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[2]
Materials and Equipment:
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer
-
Fractional distillation apparatus
-
Condenser
-
Thermometers
-
Rotary evaporator
-
Diethyl bis(hydroxymethyl)malonate
-
47-49% Hydrobromic acid
-
Skelly-solve-B (for recrystallization, optional)
Procedure:
-
To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, fraction collector, and condenser, add 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47-49% hydrobromic acid.[2]
-
Heat the mixture while maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5-2 hours.[2]
-
After the initial distillation, continue to boil the residue for 10 hours, keeping the temperature between 85-90°C.[2]
-
Concentrate the mixture on a rotary evaporator at 65-70°C under reduced pressure (10-15 mm) to remove approximately 100 mL of water.[2]
-
Cool the residue in a refrigerator overnight to induce crystallization.[2]
-
Filter the cold crystalline product, α-(bromomethyl)acrylic acid, and air-dry for 3 days at room temperature.[2]
Yield and Product Characteristics:
This procedure yields approximately 17.9 g (43%) of this compound with a melting point of 71-73°C.[2] The product is reported to be almost pure.[2] Further purification can be achieved by recrystallization from Skelly-solve-B or by sublimation, which can raise the melting point to 73-75°C.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Diethyl bis(hydroxymethyl)malonate | [2] |
| Reagent | 47-49% Hydrobromic acid | [2] |
| Molar Ratio (Reagent:Substrate) | 5:1 | [2] |
| Reaction Temperature | 85-90°C | [2] |
| Reaction Time | ~12 hours | [2] |
| Product Information | ||
| Product Name | This compound | [2] |
| Yield | 43% | [2] |
| Melting Point | 71-73°C (crude), 73-75°C (purified) | [2] |
| Appearance | Crystalline solid | [2] |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ: 4.18 (s, 2H, CH₂Br), 6.09 (s, 1H, C=CH₂), 6.49 (s, 1H, C=CH₂) | [2] |
| IR (KBr) | cm⁻¹: 1689 (C=O), 1626 (C=C) | [2] |
| ¹³C NMR | Data available from commercial suppliers. | [3] |
Alternative Synthetic Routes
While the synthesis from diethyl bis(hydroxymethyl)malonate is a primary method, other routes to this compound and its esters have been developed. A brief overview of these alternatives is provided for comparative purposes.
Dehydrobromination of Dibromoesters
A common alternative involves the dehydrobromination of a corresponding dibromoester. For instance, methyl α-(bromomethyl)acrylate can be synthesized from methyl β,β'-dibromoisobutyrate using triethylamine in benzene.[1] This method is noted for its efficiency.[1]
Caption: Dehydrobromination route to methyl α-(bromomethyl)acrylate.
Synthesis from Methyl 2-(hydroxymethyl)acrylate
Another approach is the direct bromination of a hydroxymethyl acrylate. Methyl 2-(bromomethyl)acrylate can be synthesized from methyl 2-(hydroxymethyl)acrylate using phosphorus tribromide in acetonitrile, with a reported yield of 86%.[4] A similar method utilizes N-bromosuccinimide and dimethyl sulfide in dichloromethane, yielding the product in 89% yield.[4]
Synthesis from Methacrylic Acid
Methacrylic acid can also serve as a precursor. One documented method involves the reaction of methacrylic acid with N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide) and dibenzoyl peroxide in tetrachloromethane, which reportedly yields this compound in 74% yield.
Summary of Alternative Synthesis Methods
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl β,β'-dibromoisobutyrate | Triethylamine, Benzene | Methyl α-(bromomethyl)acrylate | Good | [1] |
| Methyl 2-(hydroxymethyl)acrylate | PBr₃, Acetonitrile | Methyl α-(bromomethyl)acrylate | 86% | [4] |
| Methyl 3-hydroxy-2-metylidene-propanoate | NBS, Dimethyl sulfide, CH₂Cl₂ | Methyl α-(bromomethyl)acrylate | 89% | [4] |
| Methacrylic acid | N,N'-dibromo-N,N'-1,2-ethylene bis(2,5-dimethylbenzene sulfonamide), Dibenzoyl peroxide, CCl₄ | This compound | 74% |
Conclusion
The synthesis of this compound from diethyl bis(hydroxymethyl)malonate offers a direct, one-pot method to this important synthetic intermediate. The provided experimental protocol, based on a reliable and peer-reviewed source, offers a solid foundation for its preparation in a laboratory setting. The alternative routes summarized herein provide valuable options for researchers and drug development professionals, allowing for flexibility in starting materials and reaction conditions. Careful control of reaction parameters, particularly temperature, is crucial to minimize byproduct formation and maximize the yield of the desired product.
References
Spectroscopic Analysis of 2-(Bromomethyl)acrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Bromomethyl)acrylic acid (CAS No. 72707-66-5), a versatile bifunctional monomer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound provides distinct signals for each type of proton within the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum typically displays four main signals.
| Proton Type | Chemical Shift (δ) ppm | Description |
| Carboxylic Acid (-COOH) | ~12.1 | Broad singlet |
| Vinylic (=CH₂) | ~6.50 | Singlet |
| Vinylic (=CH₂) | ~6.11 | Singlet |
| Bromomethyl (-CH₂Br) | ~4.18 | Singlet |
Data compiled from multiple sources. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Based on data for acrylic acid and related α,β-unsaturated carbonyl compounds, the following are the estimated chemical shifts for this compound.
| Carbon Type | Estimated Chemical Shift (δ) ppm | Description |
| Carbonyl (-C OOH) | 165-175 | Quaternary carbon |
| Vinylic (-C =) | 135-145 | Quaternary carbon |
| Vinylic (=C H₂) | 125-135 | Methylene carbon |
| Bromomethyl (-C H₂Br) | 25-35 | Methylene carbon |
Note: These are estimated values based on typical chemical shifts for α,β-unsaturated carbonyl compounds and related acrylic acid derivatives. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Description of Absorption |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C=O (Carbonyl) | ~1689 | Strong, Sharp |
| C=C (Alkene) | ~1626 | Medium |
Data sourced from Organic Syntheses Procedure.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum exhibits a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[1]
| m/z | Relative Intensity (%) | Possible Fragment |
| 164/166 | ~1.0 | [M]⁺, Molecular Ion |
| 147/149 | ~1.0 | [M-OH]⁺ |
| 121/119 | ~2.4 | [M-COOH]⁺ |
| 85 | 100 | [M-Br]⁺ |
| 39 | 50.0 | C₃H₃⁺ |
Data obtained from MS-NW-7115.[2]
Experimental Protocols
The following sections describe generalized, standard protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation :
-
For ¹H NMR, accurately weigh approximately 5-20 mg of solid this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution depth should be approximately 4-5 cm.
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and achieve high resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and acquire the spectrum. For ¹³C, a proton-decoupled experiment is standard.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation :
-
Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of solid this compound into a fine powder.
-
Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture rapidly to ensure a homogeneous dispersion of the sample within the KBr matrix.
-
Transfer the powdered mixture to a pellet-forming die.
-
-
Pellet Formation :
-
Place the die into a hydraulic press.
-
Apply pressure (typically several tons) to the mixture to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition :
-
Acquire a background spectrum of the empty spectrometer.
-
Mount the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction :
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Heat the probe to volatilize the sample into the ion source.
-
-
Ionization :
-
In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This bombardment causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, characteristic ions.
-
-
Mass Analysis and Detection :
-
The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow from sample preparation to structural confirmation.
References
An In-depth Technical Guide to 2-(Bromomethyl)acrylic Acid for Researchers and Drug Development Professionals
Introduction
2-(Bromomethyl)acrylic acid, also known as α-(Bromomethyl)acrylic acid, is a highly reactive and versatile bifunctional monomer.[1] Its unique structure, incorporating both a polymerizable acrylic acid moiety and a reactive bromomethyl group, makes it a critical building block in advanced organic synthesis and materials science.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.
Physicochemical Properties and Identifiers
The fundamental properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and execution.
| Property | Value | Reference |
| CAS Number | 72707-66-5 | [1][2][3] |
| Molecular Formula | C₄H₅BrO₂ | [1] |
| Linear Formula | CH₂=C(CH₂Br)COOH | [2] |
| Molecular Weight | 164.99 g/mol | [1][2][3] |
| Appearance | White to almost white solid/powder to crystal | [1] |
| Melting Point | 70-73 °C (lit.) | [1][2] |
| Boiling Point | 268.8±23.0 °C (Predicted) | [1] |
| Density | 1.696±0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.45±0.11 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| EC Number | 276-774-0 | [2][3] |
| Beilstein/REAXYS Number | 2426204 | [1][2] |
| SMILES String | OC(=O)C(=C)CBr | [2] |
| InChI Key | NOOYFQLPKUQDNE-UHFFFAOYSA-N | [1][2] |
Synthesis of this compound: An Experimental Protocol
A common and effective method for the synthesis of this compound involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[4] The following protocol is a modification of a procedure published in Organic Syntheses.[4]
Caution: this compound and its ethyl ester are potent vesicants and lachrymators. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[4]
Materials:
-
Diethyl bis(hydroxymethyl)malonate (0.25 mol, 55.0 g)
-
47–49% Hydrobromic acid (1.25 mol, 142 mL)
-
Benzene
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Ether
-
Anhydrous sodium sulfate
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer
-
Fractional distillation setup
-
Cold-finger condenser
-
Thermometers
-
Rotary evaporator
-
Filtration apparatus
-
1-L round-bottomed flask
-
Dean-Stark trap
Procedure:
-
Hydrolysis and Decarboxylation:
-
To a 500-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, fractional collector, and cold-finger condenser, add diethyl bis(hydroxymethyl)malonate (55.0 g, 0.25 mol) and 47–49% hydrobromic acid (142 mL, 1.25 mol).[4]
-
Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over 1.5–2 hours.[4]
-
After the initial distillation, continue to boil the residue for 10 hours, keeping the temperature between 85–90°C.[4] Temperatures above this range may lead to the formation of dibromoisobutyric acid as a byproduct.[4]
-
Concentrate the reaction mixture using a rotary evaporator at 65–70°C (10–15 mm) to remove approximately 100 mL of water.[4]
-
Cool the residue in a refrigerator overnight to facilitate crystallization.[4]
-
Filter the cold crystalline product, α-(bromomethyl)acrylic acid, and air-dry for 3 days at room temperature. The expected yield is approximately 17.9 g (43%).[4] The product should have a melting point of 71–73°C.[4]
-
-
Purification (Optional):
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of various complex organic compounds and pharmaceuticals.[1][5] Its dual functionality allows for a range of chemical transformations, making it a versatile tool for medicinal chemists.[1]
Synthesis of α-Methylene-γ-butyrolactones
One of the most significant applications of 2-(bromomethyl)acrylates is in the synthesis of α-methylene-γ-butyrolactones.[4] This structural motif is present in numerous natural products with significant biological activity, including anticancer properties.[6] The reaction typically proceeds via a Reformatsky-type reaction where the ethyl ester of this compound reacts with aldehydes or ketones.[4]
General Experimental Protocol for α-Methylene-γ-butyrolactone Synthesis:
-
Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), activate zinc dust by stirring with a small amount of iodine or 1,2-dibromoethane in a suitable solvent like THF.
-
Reformatsky Reagent Formation: To the activated zinc, add a solution of ethyl 2-(bromomethyl)acrylate in THF. The mixture is typically stirred or sonicated until the zinc is consumed and the organozinc reagent is formed.
-
Reaction with Carbonyl Compound: Cool the solution of the Reformatsky reagent to 0°C or lower, and add a solution of the desired aldehyde or ketone in THF dropwise.
-
Workup and Lactonization: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting β-hydroxy ester intermediate often undergoes spontaneous or acid/base-catalyzed lactonization to yield the α-methylene-γ-butyrolactone.
Precursor for Methotrexate Analogues
This compound and its derivatives are utilized in the synthesis of analogues of methotrexate (MTX), a widely used chemotherapeutic agent.[1][7] MTX is an antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell replication.[7] By modifying the side chain of MTX, researchers aim to develop new analogues with improved efficacy, selectivity, or reduced side effects. The reactive nature of this compound allows for its incorporation into complex molecular scaffolds to generate novel drug candidates. For instance, it can be used to introduce the α-methylene-γ-butyrolactone moiety as a key intermediate in the production of these analogues.[1]
This compound is a chemical intermediate of significant interest to researchers in organic synthesis and drug development. Its well-defined synthesis and dual reactivity provide a platform for constructing complex molecules, particularly the biologically relevant α-methylene-γ-butyrolactone core. The detailed protocols and workflows presented in this guide offer a foundation for scientists to explore the potential of this versatile building block in their research endeavors.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. leapchem.com [leapchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. afinitica.com [afinitica.com]
- 6. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses and evaluation as antifolates of MTX analogues derived from 2, omega-diaminoalkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the discovery of 2-(Bromomethyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the discovery and synthesis of 2-(bromomethyl)acrylic acid, a valuable bifunctional monomer in organic synthesis and materials science. Its structure, featuring both a polymerizable acrylic acid moiety and a reactive bromomethyl group, allows for a diverse range of chemical transformations. This document summarizes key quantitative data, details experimental protocols for its synthesis, and illustrates the reaction pathway.
Core Synthesis and Properties
This compound, also known as α-(bromomethyl)acrylic acid, is a crystalline solid with a melting point of 71–73 °C.[1] Its structure is confirmed by various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Yield | 43% | [1] |
| Melting Point | 71–73 °C | [1] |
| ¹H NMR (CDCl₃) | δ 4.18 (s, 2H), 6.09 (s, 1H), 6.49 (s, 1H) | [1] |
| ¹H NMR (CDCl₃) | δ 4.179 (s, 2H), 6.108 (s, 1H), 6.505 (s, 1H), 12.1 (s, 1H) | [2] |
| IR (KBr) | 1689 cm⁻¹ (C=O), 1626 cm⁻¹ (C=CH₂) | [1] |
| Molecular Weight | 164.99 g/mol | [3] |
| CAS Number | 72707-66-5 | [3] |
Experimental Protocol: Synthesis from Diethyl Bis(hydroxymethyl)malonate
The most cited method for the preparation of this compound involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[1][3] The following protocol is adapted from the procedure detailed in Organic Syntheses.
Caution: this compound and its esters are potent lachrymators and vesicants. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[1]
Materials and Equipment
-
Diethyl bis(hydroxymethyl)malonate
-
47-49% Hydrobromic acid
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer
-
Fractional distillation apparatus
-
Cold-finger condenser
-
Thermometers
-
Rotary evaporator
Procedure
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a fractional distillation setup, a cold-finger condenser, and two thermometers.
-
Reagent Addition: The flask is charged with 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[1]
-
Reaction and Distillation: The mixture is heated to maintain a liquid temperature between 85 and 90 °C.[1][3] During this time, a mixture of ethyl bromide and water will distill over a period of 1.5–2 hours.
-
Reflux: The remaining residue is then boiled for 10 hours, ensuring the temperature is maintained between 85 and 90 °C.[1] Temperatures exceeding this range may lead to the formation of dibromoisobutyric acid as a byproduct.[1][3]
-
Concentration: Following the reflux period, the mixture is concentrated on a rotary evaporator at a temperature of 65–70 °C and a pressure of 10–15 mm Hg to remove approximately 100 mL of water.[1]
-
Crystallization and Isolation: The concentrated residue is cooled in a refrigerator overnight to induce crystallization. The resulting crystals of α-(bromomethyl)acrylic acid are collected by cold filtration.[1]
-
Drying: The product is air-dried to yield the final product.[1]
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis of this compound from diethyl bis(hydroxymethyl)malonate.
References
An In-depth Technical Guide to the Safe Handling of 2-(Bromomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Bromomethyl)acrylic acid, a reactive bifunctional monomer used in advanced organic synthesis and materials science. Due to its hazardous properties, strict adherence to safety protocols is essential to mitigate risks in the laboratory and during drug development processes.
Hazard Identification and Classification
This compound is a corrosive solid that can cause severe skin, eye, and respiratory tract burns.[1][2] It is also classified as a lachrymator, meaning it can cause irritation and tearing of the eyes.[1]
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B |
| Serious Eye Damage/Eye Irritation | 1 |
Source: Sigma-Aldrich[2]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 72707-66-5 | [2] |
| Molecular Formula | C₄H₅BrO₂ | [2] |
| Molecular Weight | 164.99 g/mol | [2] |
| Appearance | White to almost white solid/powder to crystal | [2][3] |
| Melting Point | 70-73 °C | [2][4] |
| pKa | 3.45 ± 0.11 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
Exposure Controls and Personal Protection
Due to the hazardous nature of this compound, stringent engineering controls and personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][6]
Personal Protective Equipment (PPE):
| Protection Type | Specification | Reference |
| Eye/Face Protection | Chemical splash goggles and a face shield. | [1][2] |
| Skin Protection | Appropriate chemical-resistant gloves (e.g., Neoprene) and protective clothing to prevent skin exposure. | [1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., type P3) should be used if exposure limits are exceeded or if irritation is experienced. | [2] |
Handling and Storage
Safe Handling Procedures:
-
Handle the product in a closed system or with appropriate exhaust ventilation.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Grounding should be in place to prevent electrostatic charges.[7]
-
If the material is frozen, it must be thawed completely and mixed before use. Do not remove partially thawed material as the remaining solid may be under-inhibited.[7]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]
-
Store in a corrosives area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[1][6]
-
The presence of air (oxygen) is necessary for the inhibitor to function effectively; do not handle under an inert atmosphere like nitrogen.[7]
Emergency Procedures and First Aid
Immediate action is required in case of exposure or spills.
First Aid Measures:
| Exposure Route | First Aid Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [1][5] |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5] |
Spill and Leak Procedures:
-
Small Spills: For acid spills, cautiously neutralize with a saturated bicarbonate solution until bubbling ceases. Absorb the residue with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5]
-
Large Spills: Evacuate the area and ensure adequate ventilation. Use a spill mixture (e.g., sand, bicarbonate, and cat litter). Prevent runoff into sewers and waterways.[5] All cleanup materials should be treated as hazardous waste and disposed of accordingly.
-
Remove all sources of ignition.[5]
Toxicity and Reactivity
Toxicity: While specific LD50/LC50 data for this compound is not readily available, it is known to be corrosive and cause chemical burns.[1] As a lachrymator, it activates the TRPA1 ion channel on the plasma membrane of cells, which is involved in sensing environmental irritants and triggering pain, cold, and itch sensations, as well as protective responses like tearing and coughing.[2]
Reactivity and Stability:
-
Hazardous Polymerization: May occur upon heating or exposure to polymerizing initiators.[1] The presence of an inhibitor and oxygen helps to prevent polymerization.[7]
-
Incompatible Materials: Strong oxidizing agents, bases.[1][6]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
Experimental Protocols
General Handling in a Research Setting:
-
Preparation: Before handling, ensure the fume hood is functioning correctly and all necessary PPE is donned. Have neutralization and spill cleanup materials readily available.
-
Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within the fume hood. Use appropriate tools to avoid generating dust.
-
Reaction Setup: If used in a reaction, add the compound slowly to the reaction vessel. If the reaction is exothermic, ensure adequate cooling is in place.
-
Post-Reaction: Quench any unreacted this compound cautiously. A proposed method for a related class of compounds (acid chlorides) involves the slow addition of water under an inert atmosphere, though for this compound, care must be taken due to its reactivity.[8] Neutralize the resulting solution before disposal.
Decontamination Protocol:
-
Equipment: All glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol) to remove residues. The rinsate should be collected as hazardous waste. Subsequently, wash with soap and water.[7]
-
Surfaces: Contaminated surfaces should be wiped with a 60-70% ethanol solution followed by a soap and water solution.[7]
-
PPE: Dispose of all contaminated disposable PPE as hazardous waste. Non-disposable items should be decontaminated using a mild detergent and water.
Visualizations
Caption: Safe handling workflow for this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. The Biological Mechanisms of Tear Gas on the Human Body - New Jersey Anesthesia Professionals [njanesthesiaprofessionals.com]
- 3. Assessment of structurally related chemicals: toxicity and ecotoxicity of acrylic acid and acrylic acid alkyl esters (acrylates), methacrylic acid and methacrylic acid alkyl esters (methacrylates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical warfare agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. This compound CAS#: 72707-66-5 [m.chemicalbook.com]
- 7. 2-Bromoethyl acrylate | C5H7BrO2 | CID 20963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kgroup.du.edu [kgroup.du.edu]
Solubility and Stability of 2-(Bromomethyl)acrylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)acrylic acid is a bifunctional monomer with significant applications in organic synthesis and material science. Its utility is intrinsically linked to its solubility in various solvents and its stability under different conditions. This technical guide provides a comprehensive overview of the solubility and stability profile of this compound in common laboratory solvents. It includes detailed experimental protocols for determining these properties and discusses potential degradation pathways. The information presented herein is intended to assist researchers in handling, storing, and utilizing this versatile compound effectively.
Introduction
This compound (CAS No: 72707-66-5) is a reactive chemical intermediate characterized by the presence of both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] This dual functionality allows for its use in a variety of chemical transformations, including polymerization and alkylation reactions.[1] A thorough understanding of its solubility and stability is paramount for its successful application in research and development, particularly in the pharmaceutical and materials science sectors. This guide aims to provide a detailed technical resource on these critical parameters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 72707-66-5 | [2] |
| Molecular Formula | C₄H₅BrO₂ | [2] |
| Molecular Weight | 164.99 g/mol | [2] |
| Appearance | White to almost white solid/crystal | [3] |
| Melting Point | 70-73 °C (lit.) | [2] |
| pKa | 3.45 ± 0.11 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile
The solubility of this compound is a critical factor for its use in solution-phase reactions and formulations. While specific quantitative data is not widely available in published literature, qualitative information and the behavior of the parent compound, acrylic acid, provide valuable insights. Acrylic acid is highly soluble in water and other polar organic solvents like methanol, ethanol, and acetone.[4] this compound is noted to be soluble in methanol.[3]
For practical laboratory applications, a qualitative solubility assessment in a range of common solvents is provided in Table 2. It is important to note that this information is illustrative and should be confirmed experimentally.
Table 2: Illustrative Qualitative Solubility of this compound in Common Solvents at Ambient Temperature
| Solvent Class | Solvent | Qualitative Solubility |
| Protic Polar | Water | Sparingly Soluble |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Aprotic Polar | Acetone | Soluble |
| Ethyl Acetate | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Halogenated | Dichloromethane | Soluble |
| Chloroform | Soluble | |
| Aromatic | Toluene | Sparingly Soluble |
| Non-polar | Hexane | Insoluble |
Note: This table is for illustrative purposes. Actual solubility should be determined experimentally.
Stability Profile
The stability of this compound is influenced by factors such as temperature, light, and the presence of moisture and other reactive species. The primary degradation pathways for this compound are anticipated to be polymerization and hydrolysis.
Polymerization
Similar to other acrylic acid derivatives, this compound has a propensity to undergo polymerization, especially when exposed to heat or light. This process can be accelerated by the presence of radical initiators. To mitigate spontaneous polymerization, commercial preparations of related compounds are often stabilized with inhibitors like hydroquinone (HQ).[5] For long-term storage, it is recommended to keep the compound at a low temperature (2-8°C) and protected from light.[2]
Hydrolysis
The ester-like functionality and the presence of a reactive bromomethyl group suggest that this compound may be susceptible to hydrolysis, particularly in aqueous solutions and under basic conditions. The hydrolysis of the bromomethyl group would lead to the formation of 2-(hydroxymethyl)acrylic acid, while hydrolysis of the acrylic acid moiety is less likely under typical conditions. The rate of hydrolysis is expected to increase with temperature and at pH values away from neutral.
Thermal Degradation
Exposure to elevated temperatures can lead to the thermal degradation of acrylic polymers. For this compound, high temperatures could induce decarboxylation, dehydrobromination, and polymerization, leading to a complex mixture of degradation products.
An illustrative summary of the stability of this compound under various conditions is presented in Table 3.
Table 3: Illustrative Stability Profile of this compound
| Condition | Solvent | Potential Degradation Pathway | Stability Concern |
| Elevated Temperature | All | Polymerization, Decomposition | High |
| UV/Visible Light | All | Polymerization | High |
| Aqueous Solution (Neutral pH) | Water | Hydrolysis | Moderate |
| Aqueous Solution (Acidic pH) | Water | Hydrolysis (slow) | Low to Moderate |
| Aqueous Solution (Basic pH) | Water | Hydrolysis (rapid), Polymerization | High |
| Protic Organic Solvents | Methanol, Ethanol | Solvolysis | Moderate |
| Aprotic Organic Solvents | Acetone, DCM | Generally Stable | Low |
Note: This table provides a general guide. Specific stability studies are recommended for critical applications.
Experimental Protocols
The following sections detail standardized experimental protocols for the determination of solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in units such as mg/mL or g/L.
Workflow for Solubility Determination:
Caption: A schematic representation of the shake-flask method for determining solubility.
Stability Assessment
This protocol is based on the principles outlined in the ICH guidelines for stability testing.
Materials:
-
This compound
-
Selected solvents
-
Vials (clear and amber) with screw caps
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare solutions of this compound in the selected solvents at a known concentration.
-
Sample Storage:
-
Thermal Stability: Aliquot the solutions into clear vials and store them in stability chambers at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Photostability: Expose solutions in clear vials to a controlled light source as per ICH Q1B guidelines. Prepare control samples wrapped in aluminum foil to protect them from light.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analysis:
-
Visually inspect the samples for any changes in color or for the formation of precipitates.
-
Quantify the concentration of this compound in each sample using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from its potential degradation products.
-
Analyze for the appearance of any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound as a function of time for each storage condition.
-
Determine the degradation rate and, if applicable, the half-life of the compound under each condition.
-
Potential Degradation Pathways of this compound:
Caption: Key potential degradation routes for this compound.
Analytical Methodology
A robust analytical method is essential for accurately determining the concentration of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.
Conclusion
This compound is a valuable reagent whose effective use is dependent on a clear understanding of its solubility and stability. This guide provides a foundational understanding of these properties, highlighting its likely solubility in polar organic solvents and its susceptibility to polymerization and hydrolysis. The detailed experimental protocols provided herein offer a systematic approach for researchers to generate specific and reliable data for their particular applications. By carefully considering the information presented in this guide, scientists and drug development professionals can better anticipate the behavior of this compound, leading to more efficient and successful research outcomes.
References
A Technical Guide to 2-(Bromomethyl)acrylic Acid: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial landscape for 2-(Bromomethyl)acrylic acid, focusing on supplier availability and purity levels. It is designed to assist researchers, scientists, and professionals in drug development in sourcing this critical reagent. The guide also details a representative experimental protocol for the synthesis and purity analysis of this compound, crucial for ensuring the quality and consistency of research and development activities.
Commercial Suppliers and Purity Levels
This compound (CAS No. 72707-66-5) is a valuable building block in organic synthesis, particularly in the preparation of polymers and functionalized molecules. Several chemical suppliers offer this reagent at various purity levels. The following table summarizes the offerings from prominent commercial vendors. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is always recommended for the most current information.
| Supplier | Catalog Number | Stated Purity | Available Quantities | Analytical Method for Purity |
| Sigma-Aldrich | 212970 | 98% | 1 g, 10 g | Not explicitly stated on product page, but typically GC or HPLC |
| TCI America | B4048 | >98.0% (GC)(T) | 5 g, 25 g | Gas Chromatography (GC) |
| HANGZHOU LEAP CHEM CO., LTD. | Varies | 99.00% | Inquiry for details | Not specified |
| Henan Lihao Chem Plant Limited | Varies | Not specified | Inquiry for details | Not specified |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported in Organic Syntheses, a peer-reviewed source for detailed and reproducible experimental procedures. The following is a summary of the protocol.
Reaction Scheme:
Procedure:
-
Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a fractional distillation head, a condenser, and thermometers.
-
Reagents: Diethyl bis(hydroxymethyl)malonate (55.0 g, 0.25 mol) and 47-49% hydrobromic acid (142 mL, 1.25 mol) are added to the flask.
-
Heating and Distillation: The mixture is heated to maintain a liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill off over the course of 1.5-2 hours.
-
Reflux: The remaining residue is boiled for an additional 10 hours, maintaining the temperature between 85-90°C.
-
Concentration: The reaction mixture is then concentrated using a rotary evaporator at 65-70°C and 10-15 mm pressure to remove approximately 100 mL of water.
-
Crystallization: The residue is cooled in a refrigerator overnight to induce crystallization.
-
Isolation and Drying: The crystalline product is collected by filtration in the cold and air-dried to yield this compound. The reported yield is approximately 43%, with a melting point of 71-73°C.
Purification:
The crude product is reported to be almost pure. For further purification, it can be recrystallized from a solvent like Skelly-solve B or purified by sublimation.
Purity Analysis: A Representative HPLC Method
While specific quality control protocols are proprietary to each supplier, a general and robust method for the purity analysis of acrylic acid derivatives can be performed using High-Performance Liquid Chromatography (HPLC). The following is a representative protocol based on established methods for similar compounds.[1][2][3]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% phosphoric acid to suppress ionization.[1]
-
Gradient Program: A typical gradient might start at 95% A and 5% B, ramping to 100% B over 15-20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.
Sample and Standard Preparation:
-
Standard Preparation: A stock solution of high-purity this compound reference standard is prepared in the mobile phase or a suitable solvent like a water/acetonitrile mixture. A series of dilutions are made to create a calibration curve.
-
Sample Preparation: A known weight of the this compound sample is dissolved in the mobile phase to a known volume. The solution may need to be filtered through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. Impurities will appear as separate peaks, and their percentage can be estimated based on their peak areas relative to the main peak (area percent method).
Logical Workflow for Supplier Selection
The selection of a suitable commercial supplier for this compound often involves a logical decision-making process based on the specific requirements of the research or development project. The following diagram illustrates a typical workflow.
Caption: Workflow for selecting a commercial supplier of this compound.
References
Methodological & Application
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) using 2-(Bromomethyl)acrylic acid as an Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] A key feature of ATRP is the ability to incorporate functionality at the polymer chain ends through the use of functional initiators.[2][3]
This document provides a detailed protocol for the use of 2-(Bromomethyl)acrylic acid as a functional initiator for ATRP. This initiator is particularly valuable as it introduces a carboxylic acid and a vinyl group at the alpha-terminus of the polymer chain. The carboxylic acid moiety can be used for bioconjugation or to impart pH-responsiveness, while the vinyl group offers a site for post-polymerization modification via click chemistry or other addition reactions. This makes polymers synthesized with this initiator highly promising for applications in drug delivery, biomaterials, and nanotechnology.[4]
The protocol will focus on the ATRP of methyl acrylate (MA) as a model monomer. However, the principles can be adapted for other acrylate, methacrylate, and styrene monomers with appropriate adjustments to the reaction conditions. Challenges associated with the use of acidic initiators, such as potential interactions with the catalyst, are addressed through the selection of appropriate solvents and ligands.[4]
Data Presentation
The following table summarizes typical quantitative data for the ATRP of methyl acrylate using a functional initiator. These values are provided as a reference and may require optimization for specific applications.
| Parameter | Value | Description |
| Monomer to Initiator Ratio | [MA]:[Initiator] = 50:1 to 200:1 | This ratio determines the target degree of polymerization and thus the molecular weight of the final polymer. |
| Initiator to Catalyst Ratio | [Initiator]:[CuBr] = 1:1 | A 1:1 ratio is common, but can be adjusted to control the polymerization rate. |
| Catalyst to Ligand Ratio | [CuBr]:[PMDETA] = 1:1 | A 1:1 or slight excess of ligand is typically used to ensure the formation of the active catalyst complex. |
| Monomer Concentration | 50% (v/v) in solvent | This can be varied, but higher concentrations can lead to increased viscosity and potential side reactions. |
| Temperature | 60 - 90 °C | The optimal temperature depends on the monomer, solvent, and catalyst system. |
| Reaction Time | 2 - 24 hours | The reaction time is dependent on the desired conversion and the rate of polymerization. |
| Expected PDI | < 1.3 | A low polydispersity index is indicative of a well-controlled polymerization. |
Experimental Protocols
Materials
-
Monomer: Methyl acrylate (MA) (inhibitor removed by passing through a column of basic alumina)
-
Initiator: this compound
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole or Dimethylformamide (DMF) (anhydrous)
-
Inhibitor Remover: Basic alumina
-
Precipitation Solvent: Methanol (cold)
-
Purification Sorbent: Neutral alumina
-
Degassing Equipment: Schlenk line or glovebox
-
Syringes: Gas-tight, for transfer of degassed liquids
-
Other: Schlenk flask, magnetic stir bar, oil bath
Experimental Workflow Diagram
Caption: Experimental workflow for the ATRP of methyl acrylate using this compound as an initiator.
Detailed Step-by-Step Protocol
1. Preparation of the Reaction Mixture:
-
Monomer Purification: Pass methyl acrylate through a short column of basic alumina to remove the inhibitor.
-
Reagent Weighing: In a glovebox or under an inert atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar to a dry Schlenk flask.
-
Ligand and Solvent Addition: Add anhydrous anisole or DMF (e.g., 2 mL) to the Schlenk flask, followed by the addition of PMDETA (e.g., 20.8 µL, 0.1 mmol). Stir the mixture until the copper salt dissolves and a homogeneous colored solution is formed.
-
Monomer Addition: Add the purified methyl acrylate (e.g., 1.8 mL, 20 mmol) to the flask.
2. Degassing the Reaction Mixture:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. This step is critical for a successful ATRP.[5]
3. Initiation of Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
In a separate vial, dissolve this compound (e.g., 35.8 mg, 0.2 mmol, for a target DP of 100) in a small amount of the reaction solvent.
-
Using a degassed syringe, transfer the initiator solution to the reaction mixture.
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and start stirring.
4. Monitoring the Polymerization:
-
Periodically take small aliquots from the reaction mixture using a degassed syringe to monitor the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).
5. Termination and Purification:
-
Once the desired monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling the mixture to room temperature. The solution should turn green/blue upon oxidation of the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF).
-
To remove the copper catalyst, pass the polymer solution through a short column packed with neutral alumina.
-
Concentrate the purified polymer solution by rotary evaporation.
-
Precipitate the polymer by slowly adding the concentrated solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or decantation and dry it under vacuum to a constant weight.
ATRP Mechanism
The following diagram illustrates the general mechanism of copper-catalyzed ATRP.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Conclusion
The use of this compound as an initiator in ATRP provides a straightforward method for the synthesis of well-defined polymers with a valuable combination of terminal functionalities. The protocol outlined in this document serves as a comprehensive guide for researchers to produce these advanced polymeric materials. The resulting polymers are excellent candidates for further modification and are well-suited for a variety of applications in drug delivery, diagnostics, and materials science, where precise control over polymer architecture and functionality is paramount. It is important to note that the reaction conditions may need to be optimized for different monomers and desired polymer characteristics.
References
- 1. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Synthesis of Functional Polymers with 2-(Bromomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 2-(bromomethyl)acrylic acid (BMAA) and its esters. The unique bifunctional nature of BMAA, possessing both a polymerizable acrylate group and a highly reactive bromomethyl group, makes it a valuable monomer for the creation of advanced functional polymers. These materials are finding increasing applications in drug delivery, biomaterials, and nanotechnology due to the ease of introducing a wide range of functionalities through post-polymerization modification.
This document outlines the primary methods for polymerizing BMAA and its esters, namely Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Furthermore, it provides detailed protocols for the subsequent modification of the resulting polymers via nucleophilic substitution, enabling the covalent attachment of various moieties such as therapeutic agents, targeting ligands, and other functional molecules.
Synthesis of Poly(this compound) and its Esters
The polymerization of this compound and its esters can be effectively controlled using living radical polymerization techniques, which allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for the controlled polymerization of a wide variety of monomers, including acrylates. The polymerization is initiated by an alkyl halide and catalyzed by a transition metal complex, typically copper-based.
Experimental Protocol: ATRP of Methyl 2-(bromomethyl)acrylate (MBrMA)
This protocol is adapted from general procedures for the ATRP of acrylates.
Materials:
-
Methyl 2-(bromomethyl)acrylate (MBrMA) (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.
-
In a separate vial, prepare a solution of MBrMA (1.79 g, 10 mmol) and EBiB (19.5 mg, 0.1 mmol) in anisole (5 mL).
-
Deoxygenate this solution by bubbling with nitrogen or argon for 20 minutes.
-
Using a deoxygenated syringe, add PMDETA (20.8 µL, 0.1 mmol) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via syringe.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and PDI).
-
After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and adding a small amount of a radical inhibitor like hydroquinone.
-
Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the purified solution dropwise into a large volume of cold methanol.
-
Filter the precipitated polymer and dry under vacuum at room temperature.
Table 1: Representative Data for ATRP of Acrylates (Analogous System)
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI |
| Methyl Acrylate | EBiB | CuBr/PMDETA | Anisole | 70 | 5 | 92 | 18,500 | 1.15 |
| Ethyl Acrylate | MBrP | CuBr/Me₆TREN | Bulk | 25 | 0.5 | 88 | 22,300 | 1.20 |
| Butyl Acrylate | EBiB | CuBr/PMDETA | Toluene | 90 | 4 | 95 | 35,000 | 1.12 |
Data adapted from analogous acrylate polymerizations. MBrP: Methyl 2-bromopropionate; Me₆TREN: Tris[2-(dimethylamino)ethyl]amine.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
Experimental Protocol: RAFT Polymerization of this compound (BMAA)
This protocol is a general procedure for RAFT polymerization of acrylic monomers.
Materials:
-
This compound (BMAA) (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
In a Schlenk tube, dissolve BMAA (1.65 g, 10 mmol), CPADB (27.9 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol) in 1,4-dioxane (10 mL).
-
Seal the tube with a rubber septum and deoxygenate the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Place the Schlenk tube in a preheated oil bath at 70 °C and stir.
-
Monitor the polymerization progress by taking samples for ¹H NMR and GPC analysis.
-
After achieving the desired monomer conversion (e.g., 8-12 hours), stop the reaction by cooling the tube in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration and dry it under vacuum.
Table 2: Representative Data for RAFT Polymerization of Acrylic Monomers (Analogous System)
| Monomer | RAFT Agent | Initiator | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | PDI |
| Acrylic Acid | CPADB | AIBN | Dioxane | 70 | 10 | 85 | 15,000 | 1.18 |
| Methyl Acrylate | DDMAT | AIBN | Benzene | 60 | 6 | 90 | 25,000 | 1.10 |
| N-isopropylacrylamide | CTP | AIBN | Dioxane | 60 | 8 | 93 | 30,000 | 1.12 |
Data adapted from analogous acrylic monomer polymerizations. DDMAT: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid; CTP: 4-Cyano-4-(thiobenzoylthio)pentanoic acid.
Post-Polymerization Modification of Poly(this compound)
The pendant bromomethyl groups on the poly(BMAA) backbone are highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the modification of poly(MBrMA) with a primary amine.
Materials:
-
Poly(methyl 2-(bromomethyl)acrylate) (poly(MBrMA))
-
Benzylamine (nucleophile)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Triethylamine (base)
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve poly(MBrMA) (e.g., 1 g, with a calculated molar amount of bromomethyl groups) in DMF (10 mL) in a round-bottom flask.
-
Add benzylamine (1.5 equivalents relative to the bromomethyl groups) and triethylamine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by ¹H NMR to observe the disappearance of the bromomethyl proton signal (around 4.1 ppm) and the appearance of new signals corresponding to the benzyl group.
-
After the reaction is complete, precipitate the functionalized polymer by adding the solution dropwise to a large volume of diethyl ether.
-
Filter the polymer, wash with fresh diethyl ether, and dry under vacuum.
Table 3: Examples of Nucleophiles for Post-Polymerization Modification
| Nucleophile | Functional Group Introduced | Potential Application |
| Primary/Secondary Amines | Substituted amino groups | pH-responsive polymers, bioconjugation linkers |
| Thiols | Thioether linkages | Redox-responsive materials, bioconjugation |
| Azides (e.g., NaN₃) | Azide groups | "Click" chemistry handle for further functionalization |
| Carboxylates | Ester linkages | Introduction of biodegradable links |
| Phenols | Phenyl ether linkages | Modification of electronic/optical properties |
Synthesis of Graft Copolymers
Poly(BMAA) and its esters can serve as macroinitiators for the synthesis of graft copolymers. The pendant bromomethyl groups can initiate the polymerization of a second monomer via ATRP.
Experimental Protocol: "Grafting From" ATRP of N-isopropylacrylamide (NIPAM)
Materials:
-
Poly(methyl 2-(bromomethyl)acrylate) (poly(MBrMA)) macroinitiator
-
N-isopropylacrylamide (NIPAM) (second monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
DMF/Water mixture (solvent)
-
Methanol (for precipitation)
Procedure:
-
Dissolve the poly(MBrMA) macroinitiator (e.g., 0.5 g) and NIPAM (e.g., 2 g) in a DMF/water (4:1 v/v) mixture (15 mL) in a Schlenk flask.
-
Deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
In a separate vial, add CuCl (10 mg) and TPMA (29 mg) and deoxygenate.
-
Transfer the catalyst/ligand mixture to the monomer/macroinitiator solution under a nitrogen atmosphere.
-
Place the flask in an oil bath at a controlled temperature (e.g., 25 °C).
-
Allow the polymerization to proceed for a set time (e.g., 12 hours).
-
Terminate the reaction by exposing the mixture to air.
-
Purify the graft copolymer by dialysis against deionized water to remove unreacted NIPAM and the catalyst, followed by lyophilization.
Diagrams
Caption: General synthesis pathway for functional polymers from BMAA.
Application Notes and Protocols: Surface Modification of Nanoparticles with 2-(Bromomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface modification of nanoparticles using 2-(Bromomethyl)acrylic acid. This versatile bifunctional molecule offers a robust platform for introducing carboxyl groups and reactive bromide moieties onto nanoparticle surfaces, enabling a wide range of subsequent functionalization strategies for applications in drug delivery, diagnostics, and advanced materials.
Introduction
Surface modification of nanoparticles is a critical step in tailoring their physicochemical properties for specific biomedical applications.[1][2] Functionalization with molecules like this compound allows for enhanced stability in biological fluids, controlled drug release, and targeted delivery to specific cells or tissues.[3][4] The acrylic acid portion of the molecule can improve hydrophilicity and provides a handle for further conjugation, while the bromomethyl group can serve as an initiator for surface-initiated polymerization or as a reactive site for nucleophilic substitution.
Principle of the Method
The surface modification process typically involves the covalent attachment of this compound to nanoparticles that have been pre-functionalized with appropriate reactive groups, such as amines or hydroxyls. The carboxylic acid of the this compound can react with surface amine groups to form stable amide bonds. This "grafting-to" approach creates a nanoparticle core functionalized with a shell of this compound, exposing both carboxyl and bromomethyl groups for further modification.
Key Physicochemical Changes Upon Modification
Successful surface modification with this compound is expected to alter the physicochemical properties of the nanoparticles. These changes serve as key indicators of successful functionalization and are summarized in the table below.
| Parameter | Pre-Modification | Post-Modification (Expected) | Characterization Technique |
| Hydrodynamic Diameter | Varies with core nanoparticle | Increase due to the addition of the organic layer | Dynamic Light Scattering (DLS) |
| Zeta Potential | Varies (often positive for amine-functionalized NPs) | Decrease (more negative) due to the presence of carboxyl groups | Electrophoretic Light Scattering (ELS) |
| Surface Chemistry | Presence of initial functional groups (e.g., amines) | Appearance of characteristic peaks for amide and carbonyl groups | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Morphology | Defined core structure | Core-shell structure may be visible | Transmission Electron Microscopy (TEM) |
Experimental Protocols
This section provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound.
Protocol 1: Amine Functionalization of Nanoparticles (Example: Silica Nanoparticles)
This protocol describes the introduction of amine groups on the surface of silica nanoparticles, a common prerequisite for subsequent functionalization with carboxylic acids.
Materials:
-
Silica nanoparticles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Ethanol
-
Deionized water
Procedure:
-
Disperse the silica nanoparticles in anhydrous toluene via sonication.
-
Add APTES to the nanoparticle suspension.
-
Reflux the mixture under a nitrogen atmosphere for 12-24 hours.
-
Cool the reaction to room temperature and collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the particles extensively with toluene and ethanol to remove unreacted APTES.
-
Dry the amine-functionalized nanoparticles under vacuum.
Protocol 2: Covalent Attachment of this compound
This protocol details the reaction of amine-functionalized nanoparticles with this compound to create a functional surface layer.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or other suitable organic solvent
-
Methanol
Procedure:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
In a separate vial, dissolve this compound, EDC, and NHS in anhydrous DMF.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Quench the reaction by adding a small amount of methanol.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the particles thoroughly with DMF and ethanol to remove any unreacted reagents and byproducts.
-
Dry the this compound-modified nanoparticles under vacuum.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to understand the properties of the functionalized nanoparticles.
| Characterization Technique | Purpose | Expected Observations |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | An increase in the average hydrodynamic diameter after modification. |
| Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift to a more negative zeta potential due to the introduction of carboxyl groups. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the nanoparticle surface. | Appearance of new peaks corresponding to amide C=O stretching and N-H bending, confirming the covalent linkage. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | May show a thin organic layer around the nanoparticle core. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the nanoparticle surface. | Detection of bromine and an increased carbon and oxygen content. |
Applications in Drug Delivery
Nanoparticles functionalized with this compound are promising candidates for advanced drug delivery systems.[5] The surface carboxyl groups can be used to conjugate targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific disease sites.[3] The bromomethyl group can be utilized for "grafting-from" polymerization to create a dense polymer shell for controlled drug release. This dual functionality allows for the development of sophisticated, multifunctional nanocarriers for targeted and sustained drug delivery.[3][4]
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Chemical reaction for surface modification.
References
- 1. mdpi.com [mdpi.com]
- 2. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 5. The Application of Nanoparticles in Drug Delivery [manu56.magtech.com.cn]
Application Notes and Protocols for Bioconjugation with 2-(Bromomethyl)acrylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-selective modification of proteins is a critical tool in basic research and therapeutic development. It enables the creation of precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with extended half-lives. While various chemistries have been developed for this purpose, there is a continuous need for robust, selective, and stable conjugation strategies.
2-(Bromomethyl)acrylic acid is a versatile precursor for the synthesis of a class of highly efficient bioconjugation reagents: 2-halomethyl acrylamides and acrylates. These reagents offer chemoselective modification of cysteine residues and disulfide bonds, respectively, providing a stable alternative to traditional maleimide-based chemistries. This document provides a detailed guide to the synthesis of these reagents and their application in bioconjugation protocols.
Overview of the Chemistry
This compound itself is not typically used directly for bioconjugation. Instead, it serves as a readily available starting material for the one-pot synthesis of 2-chloromethyl acrylamide and 2-chloromethyl acrylate derivatives.[1][2] The core principle of this bioconjugation strategy lies in the Michael addition reaction.
-
2-Chloromethyl Acrylamides for Cysteine Modification: These derivatives react specifically with the thiol group of cysteine residues to form a stable thioether bond. The reaction is highly selective for cysteines over other nucleophilic amino acid residues like lysine under physiological pH conditions.[2][3] The resulting amide linkage in the reagent enhances the stability of the final conjugate compared to those formed with maleimides.[2]
-
2-Chloromethyl Acrylates for Disulfide Bond Modification: These reagents are designed to modify disulfide bonds. The process involves an initial reduction of the disulfide to generate two free thiol groups, which then undergo a dual Michael addition with the acrylate derivative to form a stable bridge.[1][2]
Data Presentation
The following tables summarize key quantitative data for the synthesis of 2-chloromethyl acrylamide and acrylate derivatives and their subsequent bioconjugation reactions.
| Parameter | 2-Chloromethyl Acrylamide Derivative | Reference |
| Synthesis Yield | Moderate | [2] |
| Bioconjugation Target | Free Cysteine (Thiol) | [2][3] |
| Reaction Mechanism | Michael Addition | [2] |
| Reaction pH | ~7.0 | [2] |
| Conversion | Near Quantitative | [1][2] |
| Second-Order Rate Constant | 1.17 M⁻¹s⁻¹ (with Boc-Cys-OMe) | [2][3] |
| Conjugate Stability | Superior to maleimide adducts | [2] |
| Parameter | 2-Chloromethyl Acrylate Derivative | Reference |
| Synthesis Yield | Moderate | [2] |
| Bioconjugation Target | Disulfide Bonds (after reduction) | [1][2] |
| Reaction Mechanism | Dual Michael Addition | [1][2] |
| Reaction pH | ~7.0 | [2] |
| Modification Efficiency | 91% (with Somatostatin) | [2] |
| Conjugate Stability | Good | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Functionalized 2-Chloromethyl Acrylamide
This protocol describes the synthesis of a 2-chloromethyl acrylamide derivative functionalized with a desired moiety (e.g., a fluorophore, biotin, or a small molecule) from this compound.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Amine-functionalized molecule of interest
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the acid chloride can be monitored by the cessation of gas evolution.
-
Amidation: In a separate flask, dissolve the amine-functionalized molecule of interest (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared 2-(bromomethyl)acryloyl chloride solution to the amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Work-up and Purification: Quench the reaction by adding water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-functionalized 2-chloromethyl acrylamide. The bromine is typically substituted by chlorine from the chloride salts present.[2]
Protocol 2: Cysteine-Specific Protein Labeling with 2-Chloromethyl Acrylamide
This protocol details the conjugation of a purified protein containing one or more cysteine residues with a 2-chloromethyl acrylamide derivative.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.0)
-
N-functionalized 2-chloromethyl acrylamide derivative (dissolved in DMSO or DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of existing disulfides is necessary to expose cysteines)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Quenching solution: N-acetylcysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If necessary, add a 10-fold molar excess of TCEP to reduce any disulfide bonds and incubate for 30 minutes at room temperature.
-
Reagent Preparation: Prepare a stock solution of the N-functionalized 2-chloromethyl acrylamide derivative in DMSO or DMF.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the 2-chloromethyl acrylamide derivative to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-6 hours or overnight at 4 °C with gentle agitation.
-
Quenching: Add a quenching solution to a final concentration of 1-10 mM to react with any excess reagent.
-
Purification: Remove the excess reagent and byproducts by SEC or dialysis to obtain the purified protein conjugate.
-
Characterization: Characterize the conjugate by SDS-PAGE to observe the mass shift and by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the degree of labeling.
Protocol 3: Disulfide Bond Modification with 2-Chloromethyl Acrylate
This protocol describes the modification of accessible disulfide bonds in a protein using a 2-chloromethyl acrylate derivative.
Materials:
-
Protein with accessible disulfide bonds in a suitable buffer (e.g., PBS, pH 7.0)
-
Functionalized 2-chloromethyl acrylate derivative (dissolved in DMSO or DMF)
-
TCEP
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
Purification system: SEC column or dialysis tubing
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
Disulfide Reduction: Add 2 equivalents of TCEP to the protein solution to reduce the accessible disulfide bond, generating two free thiol groups. Incubate for 1 hour at room temperature.[2]
-
Conjugation Reaction: Add 1.1 equivalents of the 2-chloromethyl acrylate derivative to the reduced protein solution.[2]
-
Incubate the reaction mixture overnight at room temperature with gentle agitation.[2]
-
Purification: Purify the protein conjugate using SEC or dialysis to remove unreacted reagents and byproducts.
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm the successful modification of the disulfide bond.
Visualizations
References
- 1. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03250J [pubs.rsc.org]
Application of 2-(Bromomethyl)acrylic Acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)acrylic acid (BMAA) is a versatile bifunctional monomer that holds significant promise in the design and synthesis of advanced drug delivery systems.[1] Its unique structure, featuring both a polymerizable acrylic acid moiety and a reactive bromomethyl group, allows for the straightforward creation of functional polymers with tunable properties. The acrylic acid component imparts hydrophilicity and pH-responsiveness, while the bromomethyl group serves as a reactive handle for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules through post-polymerization modification.[1]
This document provides detailed application notes and experimental protocols for the utilization of BMAA in the development of polymer-based drug delivery systems. The protocols cover the synthesis of BMAA-containing polymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, post-polymerization modification for drug conjugation, and the subsequent evaluation of drug loading and release kinetics.
Key Applications
Polymers derived from this compound can be engineered to form a variety of drug delivery platforms, including:
-
Polymer-drug conjugates: Direct covalent attachment of drugs to the polymer backbone can improve drug solubility, stability, and pharmacokinetic profiles.[2][]
-
Stimuli-responsive nanoparticles: The acrylic acid component allows for the formation of pH-sensitive nanoparticles that can release their payload in response to the acidic tumor microenvironment or specific intracellular compartments.
-
Targeted drug carriers: The reactive bromomethyl group can be used to attach targeting moieties (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Hydrogels: Cross-linked networks of BMAA-containing polymers can form hydrogels for sustained drug release applications.
Data Presentation
The following table summarizes representative quantitative data for a model drug delivery system based on a BMAA-containing polymer. These values are illustrative and will vary depending on the specific polymer composition, drug, and experimental conditions.
| Parameter | Value | Method of Determination |
| Polymer Characterization | ||
| Number-Average Molecular Weight (Mn) | 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.25 | Gel Permeation Chromatography (GPC) |
| Drug Loading | ||
| Drug Loading Content (DLC) | 12% (w/w) | UV-Vis Spectroscopy |
| Drug Loading Efficiency (DLE) | 85% | UV-Vis Spectroscopy |
| Nanoparticle Characterization | ||
| Hydrodynamic Diameter | 120 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 mV (at pH 7.4) | Dynamic Light Scattering (DLS) |
| In Vitro Drug Release | ||
| Cumulative Release at 24h (pH 7.4) | 25% | Dialysis Method with HPLC quantification |
| Cumulative Release at 24h (pH 5.5) | 70% | Dialysis Method with HPLC quantification |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes the synthesis of a well-defined polymer of this compound using RAFT polymerization.
Materials:
-
This compound (BMAA), monomer
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), RAFT agent
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
-
1,4-Dioxane, solvent
-
Nitrogen gas
-
Schlenk flask and other standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, dissolve BMAA (e.g., 1.65 g, 10 mmol), CPAD (e.g., 55.9 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in 1,4-dioxane (10 mL).
-
Seal the flask with a rubber septum and degas the solution by bubbling with nitrogen for 30 minutes while stirring in an ice bath.
-
After degassing, place the flask in a preheated oil bath at 70°C and stir for the desired polymerization time (e.g., 8 hours).
-
To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone) and re-precipitate in cold diethyl ether to remove unreacted monomer and initiator.
-
Dry the purified polymer under vacuum at room temperature to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.
Protocol 2: Post-Polymerization Modification - Conjugation of a Model Drug
This protocol details the conjugation of a model amine-containing drug (e.g., doxorubicin, DOX) to the poly(this compound) backbone.
Materials:
-
Poly(this compound) (PBMAA) from Protocol 1
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO appropriate for the polymer)
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolve PBMAA (e.g., 100 mg) in anhydrous DMF (5 mL) in a round-bottom flask.
-
In a separate vial, dissolve DOX·HCl (e.g., 20 mg) in anhydrous DMF (2 mL) and add TEA (1.5 equivalents relative to DOX·HCl) to neutralize the hydrochloride salt. Stir for 10 minutes.
-
Add the DOX solution to the PBMAA solution dropwise while stirring.
-
Seal the flask and stir the reaction mixture at room temperature for 24-48 hours, protected from light.
-
After the reaction, transfer the solution to a dialysis tube and dialyze against a large volume of deionized water for 48 hours, with frequent water changes, to remove unreacted drug, TEA·HCl, and DMF.
-
Lyophilize the purified polymer-drug conjugate to obtain a solid product.
-
Characterize the conjugate to confirm drug attachment and determine the drug loading content. Techniques such as UV-Vis spectroscopy, ¹H NMR, and FTIR can be used.[4][5]
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from the polymer-drug conjugate nanoparticles under different pH conditions.
Materials:
-
Polymer-drug conjugate from Protocol 2
-
Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.5
-
Dialysis tubing (same MWCO as in Protocol 2)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of the polymer-drug conjugate in a suitable solvent (e.g., water or buffer) at a known concentration.
-
Transfer a known volume (e.g., 1 mL) of the conjugate solution into a dialysis bag.
-
Immerse the sealed dialysis bag into a larger container with a known volume (e.g., 50 mL) of the release medium (PBS pH 7.4 or acetate buffer pH 5.5).
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container.
-
Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the cumulative percentage of drug released at each time point using a pre-established calibration curve.
-
Plot the cumulative drug release as a function of time.[6]
Conclusion
This compound is a highly valuable monomer for the development of sophisticated drug delivery systems. Its bifunctional nature allows for the synthesis of well-defined polymers that can be readily functionalized with therapeutic agents. The protocols provided herein offer a comprehensive guide for researchers to explore the potential of BMAA-based polymers in creating advanced and effective drug delivery vehicles. The ability to tailor the polymer architecture and functionality opens up numerous possibilities for designing systems with controlled release profiles and targeted delivery capabilities, ultimately contributing to the advancement of pharmaceutical sciences.
References
- 1. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Bromomethyl)acrylic Acid as a Chain-Transfer Agent in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)acrylic acid (BMAA) and its esters, such as methyl 2-(bromomethyl)acrylate (MBrMA), are versatile bifunctional molecules that serve as highly effective chain-transfer agents in radical polymerization.[1] Their utility stems from the presence of both a polymerizable acrylate group and a reactive bromomethyl moiety. This unique structure allows for the control of polymer molecular weight and the introduction of functional end-groups, making them valuable tools in the synthesis of well-defined polymers for a range of applications, including smart materials and drug delivery systems.[1]
The primary mechanism through which BMAA and its derivatives act as chain-transfer agents is via an addition-fragmentation chain transfer (AFCT) process. In this process, a propagating polymer radical adds to the double bond of the BMAA molecule. This is followed by the fragmentation of the resulting radical, which cleaves the carbon-bromine bond, releasing a bromine radical and forming a polymer chain with a terminal double bond (a macromonomer). The released bromine radical can then initiate a new polymer chain. This process effectively transfers the growing chain, allowing for control over the molecular weight of the resulting polymer.
Applications in Radical Polymerization
This compound and its esters have been successfully employed as chain-transfer agents in various radical polymerization techniques:
-
Conventional Radical Polymerization: In bulk and solution polymerizations, BMAA can be used to regulate the molecular weight of polymers like poly(methyl methacrylate) (PMMA) and polystyrene. The efficiency of chain transfer is quantified by the chain-transfer constant (C_s), which is the ratio of the rate of chain transfer to the rate of propagation.
-
Emulsion Polymerization: These agents are effective in emulsion polymerization systems, enabling the synthesis of functionalized latexes. For instance, MBrMA has been used in the emulsion polymerization of methyl methacrylate (MMA) to produce α-bromo-functionalized macromonomers.[2]
-
Controlled/Living Radical Polymerization: In techniques like Atom Transfer Radical Polymerization (ATRP), BMAA derivatives can act as addition-fragmentation agents. This allows for the transformation of polymer chain-ends. For example, MBrMA has been used to convert the ω-bromo end-group of a polymer prepared by copper-mediated living radical polymerization into a methacrylate-based macromonomer.[2] This is particularly useful for the synthesis of block and graft copolymers.
Quantitative Data
The effectiveness of methyl 2-(bromomethyl)acrylate (MBrMA) as a chain-transfer agent has been quantified in the bulk polymerization of methyl methacrylate (MMA) and styrene at 70°C. The chain-transfer constants (C_MBrMA) were determined using both the Mayo method and the chain-length-distribution procedure.[2]
| Monomer | Polymerization Technique | Temperature (°C) | Chain-Transfer Constant (C_MBrMA) | Reference |
| Methyl Methacrylate (MMA) | Bulk | 70 | 1.28 (Mayo), 1.20 (CLD) | [2] |
| Styrene | Bulk | 70 | 11.44 (Mayo), 10.92 (CLD) | [2] |
The use of MBrMA in the emulsion polymerization of MMA has been shown to produce α-bromo-functionalized macromonomeric latex with a number-average molecular weight (
Experimental Protocols
Protocol 1: Synthesis of α-(Bromomethyl)acrylic Acid
This protocol describes the synthesis of the chain-transfer agent itself.
Materials:
-
Diethyl bis(hydroxymethyl)malonate
-
47-49% Hydrobromic acid
-
Ether
-
Anhydrous sodium sulfate
-
Benzene
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate
Procedure:
-
Acid Synthesis:
-
In a 500-mL three-necked, round-bottomed flask equipped with a magnetic stirrer, fraction collector, and condenser, place 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.
-
Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over 1.5–2 hours.
-
Boil the residue for 10 hours, keeping the temperature between 85–90°C.
-
Concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm) to remove about 100 mL of water.
-
Cool the residue in a refrigerator overnight.
-
Filter the resulting crystals of α-(bromomethyl)acrylic acid in the cold and dry to yield the product.
-
-
Esterification to Ethyl α-(bromomethyl)acrylate (Optional):
-
In a nitrogen-flushed, 1-L, round-bottomed flask with a magnetic stirrer and Dean-Stark trap, place 42.0 g (0.25 mol) of α-(bromomethyl)acrylic acid and 300 mL of benzene.
-
Distill about 50 mL of a benzene-water azeotrope.
-
Remove the Dean-Stark trap and add 100 mL of absolute ethanol and 1 mL of concentrated sulfuric acid.
-
Boil the mixture under a nitrogen atmosphere for 36 hours, passing the condensate through molecular sieves before it returns to the flask.
-
Remove about 125 mL of a benzene-ethanol mixture by distillation.
-
Add 100 mL of benzene and distill another 125 mL of the benzene-ethanol mixture.
-
Pour the residue into 200 mL of water and neutralize with solid sodium bicarbonate.
-
Extract the solution with three 75-mL portions of ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to obtain the crude ester. Purify by vacuum distillation.
-
Protocol 2: Bulk Polymerization of Styrene using MBrMA as a Chain-Transfer Agent
This generalized protocol is based on typical procedures for bulk radical polymerization.
Materials:
-
Styrene (inhibitor removed)
-
Methyl 2-(bromomethyl)acrylate (MBrMA)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Toluene (or other suitable solvent for dissolution)
-
Methanol (or other suitable non-solvent for precipitation)
Procedure:
-
Reaction Setup:
-
In a reaction vessel (e.g., a Schlenk flask), add the desired amount of styrene monomer.
-
Add the calculated amount of MBrMA to achieve the target molecular weight. The required concentration can be estimated using the chain-transfer constant.
-
Add a suitable amount of AIBN (typically 0.1-1 mol% with respect to the monomer).
-
Seal the vessel and deoxygenate the mixture by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon).
-
-
Polymerization:
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time, with stirring. The reaction time will influence the monomer conversion.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature to quench the polymerization.
-
Dissolve the viscous polymer solution in a suitable solvent like toluene.
-
Precipitate the polymer by slowly adding the solution to a stirred, large excess of a non-solvent such as methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer, initiator fragments, and chain-transfer agent.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Characterize the polymer structure and end-groups using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 3: Emulsion Polymerization of Methyl Methacrylate (MMA) with MBrMA
This generalized protocol is based on typical emulsion polymerization procedures.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Methyl 2-(bromomethyl)acrylate (MBrMA)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Water-soluble initiator (e.g., potassium persulfate, KPS)
-
Deionized water
-
Buffer (optional, to control pH)
Procedure:
-
Preparation of Aqueous Phase:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the surfactant and buffer (if used) in deionized water.
-
Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
-
Preparation of Monomer Emulsion:
-
In a separate vessel, mix the MMA monomer and the MBrMA chain-transfer agent.
-
Add a portion of the aqueous surfactant solution to the monomer mixture and emulsify by stirring or sonication.
-
-
Polymerization:
-
Heat the aqueous phase in the reactor to the desired polymerization temperature (e.g., 70-80°C) under a nitrogen atmosphere.
-
Add the water-soluble initiator (KPS) to the reactor.
-
Continuously feed the monomer emulsion into the reactor over a set period (e.g., 2-4 hours) with constant stirring.
-
After the feed is complete, continue the reaction for an additional period (e.g., 1-2 hours) to ensure high monomer conversion.
-
-
Work-up:
-
Cool the resulting latex to room temperature.
-
Filter the latex to remove any coagulum.
-
-
Characterization:
-
Determine the solids content of the latex gravimetrically.
-
Characterize the particle size and size distribution using dynamic light scattering (DLS).
-
To analyze the polymer, precipitate it from the latex by adding a non-solvent (e.g., methanol) or by freeze-drying. Then, analyze the molecular weight and PDI by GPC.
-
Visualizations
Caption: Addition-fragmentation chain transfer mechanism of BMAA.
Caption: Workflow for bulk polymerization using BMAA as a CTA.
Caption: Synthesis of graft copolymers using BMAA-derived macromonomers.
References
Application Notes and Protocols for Surface Grafting of Polymers using 2-(Bromomethyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of surfaces with polymer brushes is a powerful technique for tailoring the properties of materials for a wide range of applications, including the development of advanced biomaterials, biosensors, and drug delivery systems. "Grafting-from" methods, where polymers are grown from surface-immobilized initiators, offer excellent control over polymer brush density and thickness. 2-(Bromomethyl)acrylic acid is a bifunctional molecule that holds significant potential as an initiator for surface-initiated polymerizations. Its carboxylic acid group can be used to anchor the molecule to surfaces functionalized with hydroxyl or amine groups, while the bromomethyl group can initiate controlled radical polymerizations such as Atom Transfer Radical Polymerization (ATRP). This document provides a detailed, proposed protocol for the use of this compound in surface-initiated ATRP (SI-ATRP).
While this compound is recognized as a versatile monomer and chain-transfer agent in polymer synthesis, detailed protocols for its specific application as a surface-initiator are not extensively documented in current literature.[1] Therefore, the following protocols are based on established methods for analogous initiators, such as 2-bromoisobutyryl bromide, and are intended to serve as a comprehensive guide for researchers.
Experimental Protocols
This section details a three-stage process for the surface-initiated polymerization of a generic monomer (e.g., methyl methacrylate) from a silicon wafer substrate using this compound as the initiator.
Stage 1: Substrate Preparation and Hydroxylation
The first stage involves the thorough cleaning of the substrate to ensure a reactive surface for initiator immobilization. For silicon wafers, this is typically achieved by creating a high density of hydroxyl (-OH) groups.
Materials:
-
Silicon wafers
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment):
-
Prepare a piranha solution by carefully adding H₂O₂ to H₂SO₄ in a 1:3 volume ratio.
-
Immerse the silicon wafers in the piranha solution for 30 minutes.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
-
Drying:
-
Dry the hydroxylated silicon wafers under a stream of nitrogen gas.
-
Store the cleaned substrates in a vacuum desiccator until use.
-
Stage 2: Initiator Immobilization
In this stage, the this compound initiator is covalently attached to the hydroxylated surface via an esterification reaction.
Materials:
-
Hydroxylated silicon wafers
-
This compound
-
Anhydrous toluene
-
Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen gas
Procedure:
-
Reaction Setup:
-
In a nitrogen-purged glovebox or Schlenk line, place the hydroxylated silicon wafers in a reaction vessel.
-
Prepare a solution of this compound (e.g., 10 mM), DCC (e.g., 12 mM), and a catalytic amount of DMAP (e.g., 1 mM) in anhydrous toluene.
-
-
Immobilization:
-
Immerse the wafers in the initiator solution and allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere.
-
-
Washing:
-
Remove the wafers from the reaction solution.
-
Sonicate the wafers sequentially in toluene, ethanol, and DI water (5 minutes each) to remove any physisorbed initiator molecules.
-
-
Drying:
-
Dry the initiator-functionalized wafers under a stream of nitrogen gas.
-
Stage 3: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
The final stage involves the "grafting-from" polymerization of the desired monomer from the immobilized initiator.
Materials:
-
Initiator-functionalized silicon wafers
-
Monomer (e.g., methyl methacrylate, MMA)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy) or other suitable ligand
-
Anhydrous solvent (e.g., toluene or anisole)
-
Nitrogen gas
Procedure:
-
Preparation of Polymerization Solution:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the monomer, CuBr, and bpy in the anhydrous solvent. A typical molar ratio of monomer:catalyst:ligand is 100:1:2. The concentration of the monomer can be varied to control the polymerization rate.
-
Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
-
Polymerization:
-
Place the initiator-functionalized wafers into the Schlenk flask containing the polymerization solution.
-
Seal the flask and place it in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90 °C).
-
The polymerization time will determine the final thickness of the polymer brushes.
-
-
Termination and Washing:
-
To terminate the polymerization, open the flask to expose the solution to air.
-
Remove the polymer-grafted wafers and wash them extensively with a good solvent for the polymer (e.g., toluene for poly(methyl methacrylate)) to remove any non-grafted polymer.
-
Perform a final rinse with ethanol and DI water.
-
-
Drying:
-
Dry the polymer brush-coated wafers under a stream of nitrogen gas.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the characterization of the modified surfaces at each stage of the process.
Table 1: Surface Characterization after Initiator Immobilization
| Characterization Technique | Parameter | Before Immobilization | After Immobilization |
| Contact Angle Goniometry | Water Contact Angle (°) | < 10 | 60 - 70 |
| Ellipsometry | Layer Thickness (nm) | Oxide layer only | 1 - 2 |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic Concentration (%) | Si, O | Si, O, C, Br |
Table 2: Characterization of Grafted Polymer Brushes
| Polymerization Time (hours) | Polymer Brush Thickness (nm) (Ellipsometry) | Surface Roughness (RMS, nm) (AFM) | Water Contact Angle (°) |
| 1 | 10 ± 1.5 | 0.5 - 1.0 | 70 - 75 |
| 2 | 25 ± 2.1 | 0.8 - 1.5 | 70 - 75 |
| 4 | 50 ± 3.5 | 1.2 - 2.0 | 70 - 75 |
| 8 | 95 ± 5.2 | 1.8 - 2.5 | 70 - 75 |
Visualization of Experimental Workflow and Chemical Reactions
Experimental Workflow
Caption: Workflow for surface grafting of polymers.
Chemical Reactions
Caption: Key chemical reactions in the grafting process.
References
Application Note & Protocol: Esterification of 2-(Bromomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the esterification of 2-(bromomethyl)acrylic acid. This procedure is critical for the synthesis of various functionalized monomers and intermediates used in drug development and material science.
Introduction
This compound and its esters are valuable building blocks in organic synthesis. The presence of both a carboxylic acid and a reactive alkyl bromide allows for diverse subsequent chemical modifications. The esterification of the carboxylic acid moiety is a fundamental transformation that enables the incorporation of this functionalized acrylate into various molecular scaffolds. This protocol outlines a robust method for this esterification, focusing on reaction setup, catalyst selection, and purification of the final product.
Experimental Principle
The esterification of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction is reversible, and to drive it towards the product side, water, a byproduct of the reaction, is often removed. Due to the propensity of acrylic systems to polymerize, especially at elevated temperatures, the addition of a polymerization inhibitor is crucial.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-neck round-bottom flask |
| Alcohol (e.g., ethanol, methanol) | Condenser |
| Acid Catalyst (e.g., p-TsOH, H₂SO₄) | Magnetic stirrer and stir bar |
| Polymerization inhibitor (e.g., hydroquinone) | Heating mantle or oil bath |
| Anhydrous sodium sulfate (Na₂SO₄) | Separatory funnel |
| Saturated sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Organic solvent for extraction (e.g., diethyl ether) | Distillation apparatus (for vacuum distillation) |
| Benzene or Toluene (for azeotropic water removal) | pH paper or meter |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alcohol used and the desired scale of the reaction.
1. Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a stopper.
-
The setup should be placed in a heating mantle or an oil bath on a magnetic stirrer.[1][2][3]
-
Ensure the apparatus is in a well-ventilated fume hood.
2. Esterification Reaction:
-
To the reaction flask, add this compound, the chosen alcohol (a slight excess is often beneficial), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), and a small amount of a polymerization inhibitor (e.g., hydroquinone).[4][5][6]
-
If azeotropic removal of water is desired, a solvent like benzene or toluene can be added to the reaction mixture.[7]
-
The reaction mixture is then heated to reflux (typically between 85-90°C) with vigorous stirring.[6] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
The reaction is typically continued for several hours until completion.[4]
3. Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a solvent was used, it can be removed using a rotary evaporator.[6]
-
The residue is then poured into water and neutralized with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases.[6][8] This step removes the acid catalyst and any unreacted carboxylic acid.
-
The aqueous solution is extracted multiple times with an organic solvent such as diethyl ether.[6]
-
The combined organic extracts are dried over anhydrous sodium sulfate.[6]
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude ester.[6]
4. Final Purification:
-
For higher purity, the crude ester should be purified by vacuum distillation. It is critical to add a fresh portion of a polymerization inhibitor before heating to prevent polymerization in the distillation flask.[4]
-
Collect the fraction at the appropriate boiling point and pressure to obtain the pure ester.[6]
Quantitative Data Summary
The following table provides an example of typical reactant quantities for the synthesis of ethyl 2-(bromomethyl)acrylate.[6] Researchers should adjust these quantities based on their specific needs and the molecular weight of the alcohol used.
| Reactant/Reagent | Molar Ratio (relative to acid) | Example Quantity (for 0.1 mol scale) | Purpose |
| This compound | 1.0 | 16.5 g | Starting material |
| Ethanol | ~1.5 - 2.0 | ~7 - 9.2 g (9 - 11.7 mL) | Esterifying agent |
| p-Toluenesulfonic acid | 0.05 - 0.1 | ~0.86 - 1.7 g | Acid catalyst |
| Hydroquinone | ~0.001 | ~10 mg | Polymerization inhibitor |
| Benzene | - | 100 mL | Azeotropic removal of water |
| Saturated NaHCO₃ solution | - | As needed | Neutralization of acid |
| Diethyl ether | - | 3 x 75 mL | Extraction of the ester |
| Anhydrous Na₂SO₄ | - | As needed | Drying of the organic phase |
Experimental Workflow Diagram
Caption: Workflow for the esterification of this compound.
Safety Precautions
-
This compound and its esters are irritants and lachrymators. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
The solvents used (diethyl ether, benzene, toluene) are flammable. Ensure there are no open flames or spark sources in the vicinity.
-
Acrylic monomers can polymerize violently, especially if overheated or if the inhibitor is depleted. Always store and handle with care.[9]
Conclusion
This application note provides a comprehensive protocol for the esterification of this compound. By following these guidelines, researchers can reliably synthesize the corresponding esters, which are versatile intermediates for further chemical transformations in drug discovery and materials science. Careful control of reaction conditions and the use of a polymerization inhibitor are paramount for a successful and safe synthesis.
References
- 1. ijrar.org [ijrar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GB935543A - Purification of acrylic acid esters - Google Patents [patents.google.com]
- 9. petrochemistry.eu [petrochemistry.eu]
Application Notes and Protocols for the Use of 2-(Bromomethyl)acrylic Acid in the Synthesis of Functional Hydrogels
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to 2-(Bromomethyl)acrylic Acid in Hydrogel Synthesis
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids.[1][2] Their tunable physical properties and biocompatibility make them ideal candidates for a wide range of biomedical applications, including controlled drug delivery, tissue engineering, and diagnostics.[3][4] Functional hydrogels, engineered with specific chemical groups, offer enhanced capabilities such as targeted drug release and stimuli-responsive behavior.[5][6]
This compound is a versatile bifunctional monomer that holds significant promise for the synthesis of advanced functional hydrogels. Its structure uniquely combines a polymerizable acrylic acid moiety with a reactive bromomethyl group.[7] This dual functionality allows for its use in two primary strategies for hydrogel synthesis:
-
Direct Polymerization and Crosslinking: this compound can be homopolymerized or copolymerized with other monomers to form polymer chains. The pendant bromomethyl groups can then be used for subsequent crosslinking reactions to form the hydrogel network.
-
Post-Polymerization Modification and Crosslinking: A pre-synthesized polymer with suitable functional groups (e.g., hydroxyl or amine groups) can be reacted with this compound, thereby introducing pendant acrylic groups onto the polymer backbone. These acrylic groups can then be polymerized and crosslinked to form a hydrogel.
The presence of the reactive bromomethyl group also provides a handle for further functionalization of the hydrogel network, allowing for the covalent attachment of drugs, targeting ligands, or other bioactive molecules.
Key Properties and Characterization
The performance of hydrogels synthesized using this compound is determined by several key properties:
-
Swelling Behavior: The equilibrium swelling ratio is a critical parameter that influences nutrient transport, drug loading capacity, and release kinetics. It is typically determined by gravimetric analysis, where the weights of the swollen and dry hydrogel are compared. The swelling of these hydrogels is expected to be influenced by pH and ionic strength due to the presence of the carboxylic acid groups.[8]
-
Mechanical Properties: The mechanical strength and elasticity of the hydrogel are crucial for its structural integrity, especially for applications in load-bearing tissues. These properties can be assessed using techniques such as tensile testing and rheometry.[9]
-
Biocompatibility: For any in-vivo application, the hydrogel must be non-toxic and not elicit a significant inflammatory response. Biocompatibility is typically evaluated through in-vitro cytotoxicity assays and in-vivo implantation studies.
-
Drug Release Kinetics: In drug delivery applications, the rate of drug release from the hydrogel is a key performance indicator. Release profiles can be determined by immersing the drug-loaded hydrogel in a release medium and quantifying the amount of drug released over time using techniques like UV-Vis spectroscopy or HPLC.
II. Experimental Protocols
Protocol 1: Synthesis of a Poly(this compound) Hydrogel via Free-Radical Polymerization and Post-Crosslinking
This protocol describes a two-step method to synthesize a hydrogel by first polymerizing this compound and then crosslinking the resulting polymer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Hexamethylenediamine (crosslinker)
-
Dimethyl sulfoxide (DMSO) (solvent for crosslinking)
-
Dialysis tubing (MWCO 3500 Da)
-
Phosphate-buffered saline (PBS)
Procedure:
Step 1: Synthesis of Poly(this compound)
-
In a reaction flask, dissolve this compound (e.g., 5 g, 30.3 mmol) and AIBN (e.g., 0.05 g, 0.3 mmol) in 1,4-dioxane (50 mL).
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to 60°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of diethyl ether.
-
Collect the polymer precipitate by filtration and dry it under vacuum at 40°C.
-
Characterize the polymer using FTIR and ¹H NMR spectroscopy.
Step 2: Crosslinking of Poly(this compound) to Form a Hydrogel
-
Dissolve the synthesized poly(this compound) (e.g., 1 g) in DMSO (10 mL).
-
In a separate vial, dissolve hexamethylenediamine (crosslinker) in DMSO. The molar ratio of the bromomethyl group to the amine group can be varied to control the crosslinking density (e.g., 2:1, 4:1, 8:1).
-
Add the crosslinker solution dropwise to the polymer solution while stirring.
-
Continue stirring the mixture at room temperature for 48 hours to allow for the crosslinking reaction to proceed.
-
Cast the resulting viscous solution into a mold (e.g., a petri dish) and allow the solvent to evaporate slowly in a fume hood.
-
Once a solid film is formed, immerse it in deionized water to remove the DMSO and any unreacted reagents.
-
Purify the hydrogel by dialysis against deionized water for 3 days, changing the water frequently.
-
Finally, freeze-dry the purified hydrogel to obtain a porous scaffold.
Protocol 2: Characterization of the Hydrogel
A. Swelling Ratio Determination
-
Weigh a piece of the dried hydrogel (W_d).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).
-
Continue this process until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(W_s - W_d) / W_d] * 100
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Record the FTIR spectra of the this compound monomer, the linear polymer, and the crosslinked hydrogel.
-
Confirm the polymerization by the disappearance of the C=C bond peak (around 1630 cm⁻¹) in the polymer and hydrogel spectra.
-
Confirm the crosslinking by observing changes in the peaks corresponding to the bromomethyl group and the appearance of new peaks related to the crosslinker linkage.
C. Scanning Electron Microscopy (SEM)
-
Freeze-dry a sample of the swollen hydrogel.
-
Mount the dried sample on an SEM stub and sputter-coat it with a thin layer of gold.
-
Observe the morphology of the hydrogel under the SEM to visualize its porous structure.
III. Data Presentation
Table 1: Representative Swelling Ratios of Poly(this compound) Hydrogels with Varying Crosslinker Concentrations.
| Sample ID | Molar Ratio (Bromomethyl:Amine) | Equilibrium Swelling Ratio (%) in PBS (pH 7.4) |
| P(BMAA)-HDA-1 | 2:1 | ~350 |
| P(BMAA)-HDA-2 | 4:1 | ~580 |
| P(BMAA)-HDA-3 | 8:1 | ~820 |
Note: These are representative data based on typical trends observed in similar hydrogel systems. Actual results may vary depending on the specific experimental conditions.
IV. Visualizations
Caption: Workflow for the synthesis and characterization of a functional hydrogel.
Caption: Controlled drug release mechanism from a functionalized hydrogel.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 4. Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physically Crosslinked Poly(methacrylic acid)/Gelatin Hydrogels with Excellent Fatigue Resistance and Shape Memory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Reactions Involving the Bromomethyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of click chemistry reactions where the bromomethyl group plays a crucial role. The protocols and data presented are intended to guide researchers in the synthesis and application of novel molecular architectures for use in materials science, bioconjugation, and drug discovery.
Thiol-Bromo "Click" Reaction for Polymer Synthesis
The thiol-bromo reaction is a highly efficient nucleophilic substitution reaction that fulfills the criteria of click chemistry, offering high yields, stereospecificity, and tolerance to a wide range of functional groups.[1][2] This reaction is particularly valuable in polymer chemistry for the synthesis of complex architectures such as star-shaped polymers, multi-block copolymers, and dendrimers.[1][3][4]
Applications:
-
Synthesis of Star-Shaped Polymers: Linear polymer "arms" with terminal bromine functionality can be "clicked" onto a multifunctional thiol core, resulting in well-defined star-shaped polymers with high coupling efficiencies, often exceeding 90%.[1][2]
-
Formation of Multi-Block Copolymers: The rapid and efficient coupling of telechelic dibromo polymers with dithiol linkers allows for the one-pot synthesis of multi-block copolymers in under 10 minutes.[3]
-
Dendrimer Synthesis: A divergent iterative approach combining a base-mediated thioetherification of thioglycerol with α-bromoesters (thio-bromo click reaction) and subsequent acylation enables the rapid synthesis of dendrimers.[5]
-
Multifunctional Polymers: Thiol-bromo click polymerization can be employed to create polymers with advanced properties, such as high refractive indices and aggregation-induced emission, useful for optical applications and chemical sensing.[4]
Quantitative Data Summary
| Polymer Architecture | Reactants | Solvent | Base | Temp (°C) | Time | Coupling Efficiency / Yield (%) | Mn ( g/mol ) | Đ (PDI) | Ref. |
| Star-Shaped Polymer | Bromo-terminated poly(n-butyl acrylate) + Pentaerythritol tetrakis(3-mercaptopropionate) | DMF | DBU | RT | < 10 min | >90 | 12,500 | 1.15 | [1][2] |
| Multi-block Copolymer | Telechelic dibromo poly(methyl methacrylate) + 1,8-Octanedithiol | DMF | DBU | RT | < 10 min | >95 | 25,000 | 1.80 | [3] |
| G1 Dendrimer | Thioglycerol + Ethyl 2-bromopropionate | DMF | K2CO3 | RT | 12 h | 95 | 850 | 1.05 | [5] |
| Fluorinated Polymer | 2,3,4,5,6-Pentafluorobenzyl bromide + 4,4'-Thiobisbenzenethiol | DMF | K2CO3 | 60 | 24 h | 92 | 18,500 | 1.68 | [6] |
Note: This table summarizes representative data. For detailed information, please refer to the cited literature.
Experimental Protocol: One-Pot Synthesis of Star-Shaped Polymers via Thiol-Bromo Click Reaction
This protocol describes the synthesis of a star-shaped polymer by first synthesizing linear bromo-terminated polymer arms via Cu-mediated reversible deactivation radical polymerization (Cu-RDRP), followed by in-situ thiol-bromo click reaction with a multifunctional thiol core.[1][2]
Materials:
-
Monomer (e.g., n-butyl acrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate))
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Inhibitor remover column
-
Nitrogen or Argon source
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Polymerization (Cu-RDRP):
-
To a Schlenk flask, add CuBr and the monomer.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under an inert atmosphere, add the initiator and the ligand (PMDETA).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitor the polymerization progress by taking samples periodically and analyzing them by ¹H NMR and GPC.
-
-
In-situ Thiol-Bromo Click Reaction:
-
Once the desired monomer conversion is reached, cool the reaction mixture to room temperature.
-
Add the multifunctional thiol and the base (DBU) to the flask.
-
Stir the mixture at room temperature. The reaction is typically complete within 10-30 minutes.
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Pass the solution through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Filter and dry the resulting star-shaped polymer under vacuum.
-
Characterization:
-
¹H NMR: To confirm the structure of the polymer and the disappearance of the signal corresponding to the bromine end-group.
-
GPC/SEC: To determine the molecular weight and polydispersity index (Đ) of the linear arms and the final star polymer. A clear shift to higher molecular weight with a narrow distribution is indicative of successful star formation.
Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents
A novel class of thiol-click reagents, bromo-ynones, facilitates the stepwise one-pot cross-clicking of two different thiols in aqueous media.[7][8] This method avoids the need for intermediate isolation and purification, offering a significant advantage in bioconjugation and drug development.[7][8] The reaction proceeds through a kinetic differentiation between the first and second thiol addition.
Applications:
-
Bioconjugation: Linking proteins, peptides, and other biomolecules.[9]
-
Drug Delivery: Synthesizing antibody-drug conjugates (ADCs) and PROTACs.
-
Materials Science: Creating well-defined cross-linked materials.
Quantitative Data Summary
| Thiol 1 | Thiol 2 | Bromo-Ynone | Solvent | pH | Time (2nd addition) | Yield (%) | Ref. |
| N-acetyl-cysteamine | Benzyl mercaptan | 3-Bromo-1-phenyl-2-propyn-1-one | H2O/MeCN | 8.0 | 5 min | >95 | [7] |
| Glutathione (reduced) | Biotin-thiol | 3-Bromo-1-(4-methoxyphenyl)prop-2-yn-1-one | PBS | 7.4 | 15 min | 92 | [8] |
| C-terminal Cys Peptide | Fluorophore-thiol | 3-Bromo-1-(thiophen-2-yl)prop-2-yn-1-one | H2O/DMSO | 7.4 | 30 min | 88 | [9] |
Experimental Protocol: Stepwise Thiol-Thiol Cross-Clicking
This protocol describes the general procedure for the one-pot cross-coupling of two different thiols using a bromo-ynone reagent.[7][8]
Materials:
-
Thiol 1 (e.g., a protein with a single cysteine residue)
-
Thiol 2 (e.g., a small molecule drug with a thiol handle)
-
Bromo-ynone reagent (e.g., 3-Bromo-1-phenyl-2-propyn-1-one)
-
Buffer (e.g., Phosphate-buffered saline - PBS, pH 7.4-8.0)
-
Co-solvent if needed (e.g., DMSO, MeCN)
Procedure:
-
First Thiol Addition:
-
Dissolve Thiol 1 in the chosen buffer.
-
Add one equivalent of the bromo-ynone reagent.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The reaction can be monitored by LC-MS to confirm the formation of the thio-ynone intermediate.
-
-
Second Thiol Addition:
-
To the same reaction mixture, add one equivalent of Thiol 2.
-
Continue stirring at room temperature. The reaction time for the second addition can vary from minutes to an hour, depending on the substrates.
-
Monitor the formation of the final cross-linked product by LC-MS.
-
-
Purification:
-
For protein conjugations, the final product can be purified by size-exclusion chromatography or dialysis to remove excess small molecule reagents.
-
For small molecule synthesis, standard purification techniques like column chromatography can be used.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Bromomethyl-Functionalized Substrates
While the thiol-bromo reaction utilizes the reactivity of the C-Br bond directly, the bromomethyl group can also be a stable substituent on a molecule participating in other click reactions, such as the archetypal CuAAC. In this context, a molecule bearing a bromomethyl group and either an alkyne or an azide is "clicked" to its reaction partner.
Applications:
-
Functional Materials: Introduction of a reactive handle for post-synthesis modification.
-
Drug Discovery: Synthesis of complex molecules with diverse functionalities. The bromomethyl group can serve as a precursor for further chemical transformations.
Quantitative Data Summary
| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-(Bromomethyl)phenylacetylene | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | RT | 4 | 98 |
| Propargyl bromide | 1-(Azidomethyl)-4-vinylbenzene | CuI, DIPEA | THF | RT | 12 | 91 |
| 1-Bromo-4-ethynylbenzene | 1-Azido-4-(bromomethyl)benzene | Cu(I) generated in situ | DMSO | 25 | 6 | 94 |
Experimental Protocol: CuAAC of a Bromomethyl-Functionalized Alkyne
This protocol describes the synthesis of a 1,2,3-triazole with a pendant bromomethyl group.
Materials:
-
Alkyne with a bromomethyl group (e.g., 3-(Bromomethyl)phenylacetylene)
-
Azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of t-BuOH and water)
-
Reaction vessel (e.g., a round-bottom flask)
Procedure:
-
Reaction Setup:
-
To a reaction vessel, add the bromomethyl-functionalized alkyne (1.0 eq) and the azide (1.0 eq).
-
Add the solvent (t-BuOH/H₂O) to dissolve the reactants.
-
-
Catalyst Addition:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 eq). Add this to the reaction mixture.
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq). Add this to the reaction mixture. A color change to yellow or orange is often observed.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast track access to multi-block copolymers via thiol-bromo click reaction of telechelic dibromo polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thiol–bromo click polymerization for multifunctional polymers: synthesis, light refraction, aggregation-induced emission and explosive detection - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Thiol-thiol cross-clicking using bromo-ynone reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent self-polymerization of 2-(Bromomethyl)acrylic acid during storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe storage and handling of 2-(Bromomethyl)acrylic acid to prevent its self-polymerization. Adherence to these protocols is critical to ensure the integrity of the material and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to self-polymerization?
A1: this compound is a bifunctional monomer containing both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] The carbon-carbon double bond in the acrylic acid structure is susceptible to free-radical polymerization, a chain reaction where individual monomer molecules link together to form long polymer chains.[2] This process can be initiated by heat, light (UV radiation), or the presence of radical-generating species.
Q2: What are the primary hazards associated with this compound?
A2: this compound is a corrosive solid that can cause severe skin burns and eye damage.[3] A significant hazard is its potential for uncontrolled self-polymerization, which is a highly exothermic reaction that can lead to a rapid increase in temperature and pressure within the storage container.[4][5] It is also incompatible with strong oxidizing agents, bases, and polymerization initiators.[4]
Q3: How can I visually detect if my this compound has started to polymerize?
A3: As a solid, the initial signs of polymerization can be subtle. Look for:
-
Clumping or hardening: The fine powder may begin to form aggregates or a solid mass.
-
Change in appearance: The material may lose its crystalline appearance and become more opaque or glassy.
-
Insolubility: The polymerized material will be insoluble in solvents in which the monomer is freely soluble.
If dissolved in a solvent, polymerization will be indicated by:
-
An increase in viscosity.
-
The formation of a gel.
-
The appearance of a precipitate.
Q4: What is a polymerization inhibitor and how does it function?
A4: A polymerization inhibitor is a chemical substance added to a monomer to prevent or retard polymerization.[6] These compounds act as radical scavengers, reacting with and neutralizing the free radicals that initiate the polymerization chain reaction.[5][7] For phenolic inhibitors like hydroquinone, the presence of dissolved oxygen is crucial for their effectiveness.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Monomer appears clumped or solidified in the container upon receipt or during storage. | Spontaneous polymerization has occurred. | Do not attempt to use the material. Contact your supplier's technical support for guidance on disposal. The container may be under pressure. |
| Improper storage conditions (e.g., elevated temperature, exposure to light). | Review and rectify storage conditions immediately. Ensure the material is stored at the recommended temperature and protected from light. | |
| An exothermic reaction (heat generation) is noticed from the storage container. | Runaway polymerization is in progress. | IMMEDIATE ACTION REQUIRED. Evacuate the immediate area. If it is safe to do so and you are trained for such emergencies, cool the container externally with a water bath or other cooling medium. Notify your institution's safety officer immediately. If a shortstop inhibitor is available and can be added safely, this may help to control the reaction.[9] |
| The monomer fails to perform as expected in a polymerization reaction (e.g., no or slow initiation). | The polymerization inhibitor was not removed prior to the experiment. | Most polymerization inhibitors must be removed before use in a controlled polymerization reaction. Refer to the experimental protocols section for inhibitor removal procedures. |
| The monomer has degraded due to improper storage. | If the monomer has been stored for an extended period or under suboptimal conditions, its purity may be compromised. It is recommended to use fresh, properly stored material. |
Storage and Handling Protocols
To ensure the stability of this compound, the following storage and handling procedures are mandatory.
Storage Conditions
Proper storage is the most critical factor in preventing self-polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C[3][10] | Low temperatures significantly reduce the rate of spontaneous free radical formation and polymerization. |
| Light | Store in an opaque or amber container in a dark location. | UV light can initiate free-radical polymerization. |
| Atmosphere | Store under an air headspace. Do not store under an inert atmosphere (e.g., nitrogen or argon). | Phenolic inhibitors, such as hydroquinone, require the presence of dissolved oxygen to function effectively.[8] |
| Container | Use a tightly sealed container to prevent contamination. | Contaminants can initiate polymerization. |
| Inhibitor | Ensure the monomer is stabilized with an appropriate inhibitor. | Inhibitors are essential for preventing polymerization during storage. |
Recommended Inhibitor
For the long-term storage of this compound, the use of hydroquinone (HQ) is recommended.[4] Based on standard practices for acrylic monomers, a concentration in the range of 100-500 ppm is advisable.[11][12]
| Inhibitor | Typical Concentration Range for Acrylic Monomers | Mechanism of Action |
| Hydroquinone (HQ) | 100 - 500 ppm | Free-radical scavenger (requires oxygen) |
| Monomethyl Ether of Hydroquinone (MEHQ) | 100 - 300 ppm[3] | Free-radical scavenger (requires oxygen) |
| Phenothiazine (PTZ) | 10 - 500 ppm | Free-radical scavenger and can act as a shortstop agent.[9][10] |
Experimental Protocols
Protocol 1: Qualitative Test for Polymer Contamination
This protocol helps to determine if the monomer has begun to polymerize.
Materials:
-
This compound sample
-
Methanol
-
Test tube
Procedure:
-
Place a small amount (approx. 20 mg) of the this compound sample into a clean, dry test tube.
-
Add 1 mL of methanol to the test tube.
-
Agitate the mixture to dissolve the sample.
-
Observation: A clear solution indicates that no significant amount of polymer is present. If the solution is cloudy or a precipitate forms, it suggests the presence of polymer, as the polymer is insoluble in methanol.[13]
Protocol 2: Inhibitor Removal Prior to Use
For controlled polymerization experiments, the inhibitor must be removed immediately before use.
Materials:
-
This compound containing inhibitor
-
Basic alumina
-
Anhydrous solvent (e.g., dichloromethane)
-
Chromatography column
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Prepare a chromatography column packed with basic alumina.
-
Dissolve the this compound in a minimal amount of the anhydrous solvent.
-
Carefully load the monomer solution onto the top of the alumina column.
-
Elute the monomer through the column using the same solvent. The polar hydroquinone inhibitor will be adsorbed by the alumina, allowing the less polar monomer to pass through.
-
Collect the eluent containing the purified monomer in a round bottom flask.
-
Remove the solvent using a rotary evaporator at a low temperature.
-
Crucially, use the purified, inhibitor-free monomer immediately. Do not store it.
Diagrams
Free-Radical Polymerization and Inhibition Workflow
Caption: Mechanism of free-radical polymerization and its interruption by an inhibitor.
Decision Tree for Handling this compound
Caption: Decision workflow for the safe handling and storage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. fluoryx.com [fluoryx.com]
- 4. arkema.com [arkema.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 8. specialty-chemicals.eu [specialty-chemicals.eu]
- 9. scribd.com [scribd.com]
- 10. US5763658A - Method for removal of phenothiazine inhibitor from acrylic acid - Google Patents [patents.google.com]
- 11. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 12. scienceasia.org [scienceasia.org]
- 13. petrochemistry.eu [petrochemistry.eu]
Optimizing reaction conditions for the synthesis of 2-(Bromomethyl)acrylic acid to maximize yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(bromomethyl)acrylic acid for maximum yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Incorrect Reaction Temperature: Temperatures exceeding 90°C can lead to the formation of dibromoisobutyric acid as a byproduct, reducing the desired product yield.[1] | Maintain a strict reaction temperature between 85-90°C.[1] Use a temperature-controlled heating mantle and monitor the reaction temperature closely. |
| Incomplete Reaction: The reaction may not have proceeded to completion. | Ensure the reaction is heated for the recommended duration. For the synthesis from diethyl bis(hydroxymethyl)malonate, a reaction time of 10 hours is suggested.[1] | |
| Suboptimal Reagent Concentration: Using an excess of hydrobromic acid can favor the formation of dibromoisobutyric acid.[1] | Use the specified amount of 47-49% hydrobromic acid.[1] | |
| Presence of Impurities in the Final Product | Formation of Byproducts: As mentioned, dibromoisobutyric acid can form at higher temperatures.[1] | Control the reaction temperature carefully. The product can be purified by recrystallization from a suitable solvent like Skelly-solve-B or by sublimation to achieve higher purity.[1] |
| Incomplete Removal of Solvents or Reagents: Residual solvents or starting materials can contaminate the product. | After the reaction, concentrate the mixture using a rotary evaporator to remove water and other volatile components.[1] Ensure the final product is thoroughly dried.[1] | |
| Difficulty in Product Isolation/Crystallization | Product Remains in Solution: A significant amount of the product might stay dissolved in the reaction mixture. | Cool the reaction residue in a refrigerator overnight (around 4°C) to improve crystallization and increase the isolated yield.[1] |
| Inconsistent Yields Between Batches | Variability in Starting Material Quality: The purity of diethyl bis(hydroxymethyl)malonate can affect the reaction outcome. | Use high-purity starting materials. It has been noted that using freshly prepared and crystalline diethyl bis(hydroxymethyl)malonate can lead to superior yields.[1] |
| Variations in Reaction Conditions: Minor deviations in temperature, time, or reagent addition can lead to inconsistencies. | Standardize all reaction parameters and document them carefully for each run to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound with a good yield?
A1: A widely used and effective method is the reaction of diethyl bis(hydroxymethyl)malonate with 47-49% hydrobromic acid.[1][2] This reaction, when maintained at a temperature of 85-90°C for 10 hours, can yield this compound in yields of around 43%.[1][2]
Q2: How can I minimize the formation of dibromoisobutyric acid as a byproduct?
A2: The formation of dibromoisobutyric acid is favored at higher temperatures. To minimize this byproduct, it is crucial to maintain the reaction temperature strictly between 85-90°C.[1] Using an excess of hydrobromic acid can also contribute to its formation.[1]
Q3: What is the best way to purify the crude this compound?
A3: The crude product can be purified by recrystallization from a solvent such as Skelly-solve-B (a mixture of hexanes).[1] Sublimation is another effective method for further purification.[1]
Q4: Can the corresponding esters of this compound be synthesized directly?
A4: Yes, for example, methyl α-(bromomethyl)acrylate can be synthesized through the dehydrobromination of methyl β,β'-dibromoisobutyrate using triethylamine in benzene.[2][3] This method is noted for its efficiency.[2]
Q5: Are there any safety precautions I should be aware of when handling these compounds?
A5: Yes. This compound and its esters like ethyl α-(bromomethyl)acrylate are potent vesicants and lachrymators, meaning they can cause blistering and are irritating to the eyes.[1][3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Experimental Protocols
Synthesis of this compound from Diethyl bis(hydroxymethyl)malonate[1]
Materials:
-
Diethyl bis(hydroxymethyl)malonate
-
47-49% Hydrobromic acid
Equipment:
-
500-mL three-necked, round-bottomed flask
-
Magnetic stirrer
-
Fraction collector
-
Cold-finger condenser
-
Two thermometers
-
Rotary evaporator
Procedure:
-
In the 500-mL flask, combine 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47-49% hydrobromic acid.
-
Heat the mixture while stirring, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill off over 1.5–2 hours.
-
Continue to boil the residue for 10 hours, ensuring the temperature remains between 85–90°C.
-
After 10 hours, concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm Hg vacuum) to remove about 100 mL of water.
-
Cool the residue in a refrigerator overnight to facilitate crystallization.
-
Filter the cold mixture to collect the crystals of α-(bromomethyl)acrylic acid.
-
Air-dry the product for 3 days at room temperature. The expected yield is approximately 17.9 g (43%).
Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of this compound and a Related Precursor.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| Diethyl bis(hydroxymethyl)malonate | 47-49% Hydrobromic acid, 85-90°C, 10 hr | α-(Bromomethyl)acrylic acid | 43% | [1][2] |
| Diethyl bis(hydroxymethyl)malonate | Concentrated aqueous hydrobromic acid, vigorous reflux for 6 hr | β,β'-Dibromoisobutyric acid | 74-85% | [3] |
Visualizations
References
Side reactions to consider when using 2-(Bromomethyl)acrylic acid in polymerization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-(bromomethyl)acrylic acid (BMAA) in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular weight of my polymer much lower than expected when using this compound?
A1: this compound and its esters are highly effective chain-transfer agents in radical polymerization.[1][2] This occurs through an addition-fragmentation mechanism where a propagating polymer radical adds to the double bond of the BMAA, leading to the scission of the carbon-bromine bond and the formation of a new radical.[2] This process effectively terminates the growing polymer chain and initiates a new one, resulting in a lower overall molecular weight. The efficiency of this chain transfer is dependent on the comonomer used.
Q2: I am observing the formation of unexpected byproducts in my polymerization. What could be the cause?
A2: The bromomethyl group in BMAA is a reactive electrophilic site and is susceptible to nucleophilic attack.[1] If your reaction mixture contains nucleophiles (e.g., certain solvents, additives, or impurities), they can react with the bromomethyl group, leading to byproducts. Additionally, the α-methylene group of BMAA is also susceptible to nucleophilic attack.[1] It is crucial to ensure all reagents and solvents are pure and free from reactive contaminants.[3]
Q3: Can I homopolymerize this compound?
A3: Homopolymerization of alkyl 2-(bromomethyl)acrylates can be challenging. Due to the rapid chain transfer to the monomer, it may be difficult to achieve a high molecular weight homopolymer, and in some cases, polymerization may not occur at all.[2]
Q4: What is the role of pH when polymerizing this compound in an aqueous or emulsion system?
A4: For acrylic acid monomers in general, pH is a critical parameter in emulsion or aqueous polymerizations. The carboxylic acid group can exist in a neutral (protonated) or charged (deprotonated) state depending on the pH.[4] In its neutral form (typically at a low pH of around 2-3), the monomer is more hydrophobic and will partition more effectively into the polymer particles.[4] In its charged, more hydrophilic state (at neutral or basic pH), it is more likely to polymerize in the aqueous phase, which can lead to the formation of water-soluble oligomers or polymers instead of incorporating into the desired polymer particles.[4]
Q5: How can I control the polymerization of BMAA to achieve a desired architecture?
A5: this compound is a versatile monomer that can be used in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] These methods allow for the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and defined architectures. The bromomethyl group can then be used as a handle for post-polymerization modifications.[1]
Troubleshooting Guides
Issue 1: Low Polymer Yield or Incomplete Polymerization
| Possible Cause | Troubleshooting Step |
| Inhibitor Presence | Ensure the monomer is free of inhibitors, which are often added for storage stability. Use an appropriate method to remove the inhibitor before polymerization. |
| Inadequate Initiator Concentration | Optimize the initiator concentration. Too little may result in incomplete polymerization, while too much can lead to lower molecular weight and potential side reactions. |
| Improper Reaction Temperature | Control the reaction temperature carefully. The rate of polymerization is highly dependent on temperature. |
| Monomer Purity | Use high-purity monomer to avoid contaminants that could interfere with the polymerization process. |
Issue 2: Unexpected Polymer Properties (e.g., crosslinking, branching)
| Possible Cause | Troubleshooting Step |
| Side reactions of the bromomethyl group | The bromomethyl group can undergo nucleophilic substitution. Analyze the polymer structure using techniques like NMR to identify any unexpected functional groups. |
| Chain Transfer to Polymer | Backbiting and chain transfer to the polymer can lead to branching, especially at higher temperatures and monomer conversions.[5] |
| Bifunctional Impurities | Impurities with multiple polymerizable groups can lead to crosslinking. Ensure the purity of all monomers. |
Quantitative Data
The chain-transfer constant (Cs) indicates the efficiency of a chain-transfer agent. A higher Cs value signifies more efficient chain transfer and a greater reduction in polymer molecular weight.
Table 1: Chain-Transfer Constants for Methyl 2-(bromomethyl)acrylate (MBrMA) at 70°C
| Comonomer | Method | Chain-Transfer Constant (CMBrMA) | Reference |
| Methyl Methacrylate (MMA) | 2/DPw | 1.28 | [6] |
| Methyl Methacrylate (MMA) | Λ | 1.20 | [6] |
| Styrene | 2/DPw | 11.44 | [6] |
| Styrene | Λ | 10.92 | [6] |
Experimental Protocols
General Protocol for Radical Polymerization of this compound with a Comonomer
This is a general guideline and may need to be optimized for your specific application.
-
Monomer Purification: Remove the inhibitor from the comonomer (e.g., by passing through a column of basic alumina). This compound should be used as received if of high purity.
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Reaction Setup: Assemble a reaction vessel (e.g., a three-neck flask) equipped with a condenser, a nitrogen inlet, and a magnetic stirrer.
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Reagent Addition: Charge the reactor with the desired amounts of this compound, the comonomer, and the solvent.
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Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
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Initiator Addition: Dissolve the radical initiator (e.g., AIBN or benzoyl peroxide) in a small amount of the reaction solvent and add it to the reaction mixture.
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Polymerization: Heat the reaction mixture to the desired temperature and maintain it for the specified reaction time. Monitor the progress of the reaction by taking samples for analysis (e.g., by gravimetry or NMR).
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Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction solution into a non-solvent (e.g., methanol or hexane).
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Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymers.
Caption: Identifying sources of side reactions in BMAA polymerization.
References
Technical Support Center: Purification of Crude 2-(Bromomethyl)acrylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Bromomethyl)acrylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crystalline Product After Cooling | Incomplete reaction during synthesis. | Ensure the reaction temperature is maintained between 85-90°C during synthesis to avoid the formation of byproducts like dibromoisobutyric acid.[1] |
| Product remains dissolved in the mother liquor. | Cool the reaction residue in a refrigerator overnight at a low temperature (e.g., 4°C) to maximize crystallization and improve the yield.[1] | |
| Product is an Oil or Gummy Solid, Fails to Crystallize | Presence of impurities, such as unreacted starting materials or byproducts like dibromoisobutyric acid.[1] | Attempt to purify a small sample by recrystallization from a suitable solvent like Skelly-solve-B (a petroleum ether fraction with a boiling point of 60-80°C).[1] If recrystallization fails, consider purification by column chromatography. |
| Presence of polymeric material. | Acrylic acids are prone to polymerization.[2][3] Ensure that a polymerization inhibitor (e.g., hydroquinone) is present during any heating steps if necessary, although the synthesis provided does not explicitly mention one.[3] Avoid excessive heating during solvent removal. | |
| Purified Product is Colored (Yellow or Brown) | Presence of trace impurities or decomposition products. | Recrystallization from an appropriate solvent should yield a white to almost white crystalline solid.[1][4] If color persists, sublimation can be used for further purification.[1] |
| The crude product itself can be a brown solid.[5] | This initial color is normal for the crude product; purification steps should remove the color. | |
| Melting Point of Purified Product is Low or Broad | The product is impure. | The reported melting point for pure this compound is 70-73°C.[4] A low or broad melting point indicates the presence of impurities. Further purification by recrystallization or sublimation is recommended.[1] |
| Product Decomposes During Purification | Excessive heat is applied during solvent removal or distillation. | Use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., 65-70°C) to remove solvents.[1] Avoid high temperatures that could lead to decomposition or polymerization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as diethyl bis(hydroxymethyl)malonate, excess hydrobromic acid, and byproducts like dibromoisobutyric acid, which can form if the reaction temperature is too high.[1][6] Polymeric forms of acrylic acid may also be present.[2]
Q2: What is the recommended method for the primary purification of crude this compound?
A2: The primary purification method described in the literature involves cooling the reaction residue overnight in a refrigerator to induce crystallization. The resulting crystals are then filtered in the cold.[1]
Q3: How can I further purify this compound after the initial crystallization?
A3: For further purification, recrystallization from a solvent such as Skelly-solve-B (a petroleum ether fraction with a boiling point of 60-80°C) is effective.[1] Sublimation can also be used to obtain a highly pure product.[1]
Q4: What are the optimal storage conditions for purified this compound?
A4: Purified this compound should be stored at 2-8°C.[4][7] It is a solid at room temperature.
Q5: What safety precautions should be taken when handling this compound and its ethyl ester?
A5: this compound is corrosive and can cause severe skin burns and eye damage.[7] Its ethyl ester, ethyl α-(bromomethyl)acrylate, is a potent vesicant and lachrymator.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[1]
Experimental Protocols
Synthesis and Primary Purification of α-(Bromomethyl)acrylic Acid
This protocol is adapted from Organic Syntheses.[1]
-
Reaction Setup: In a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, fraction collector, cold-finger condenser, and two thermometers, place 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.
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Reaction: Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over 1.5–2 hours.
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Boiling: After the initial distillation, boil the residue for 10 hours, keeping the temperature between 85–90°C.
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Concentration: Concentrate the mixture on a rotary evaporator at 65–70°C under reduced pressure (10–15 mm) to remove about 100 mL of water.
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Crystallization: Cool the residue in a refrigerator overnight.
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Filtration: Filter the cold mixture to collect the crystals of α-(bromomethyl)acrylic acid.
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Drying: Air-dry the crystals for 3 days at room temperature. This yields approximately 17.9 g (43%) of the acid with a melting point of 71–73°C.
Recrystallization and Sublimation
-
Recrystallization: The product can be recrystallized from Skelly-solve-B (boiling point 60–80°C).[1]
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Sublimation: For further purification, the recrystallized product can be sublimed to achieve a melting point of 73–75°C.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying crude this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound CAS#: 72707-66-5 [m.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | High-Purity Reagent [benchchem.com]
- 7. echemi.com [echemi.com]
Troubleshooting low yields in the functionalization of polymers with 2-(Bromomethyl)acrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the functionalization of polymers with 2-(bromomethyl)acrylic acid (BMAA). The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: I am observing very low or no functionalization of my polymer with this compound. What are the potential causes?
Low functionalization yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Guide: Low to No Functionalization
| Potential Cause | Recommended Actions |
| Poor Quality or Degraded BMAA | BMAA is sensitive to heat and light and can degrade over time. Ensure you are using high-purity BMAA from a reputable supplier. It is a solid that should be stored at 2-8°C.[1][][3] Consider performing a purity analysis (e.g., by ¹H NMR) on your BMAA before use. |
| Inert Reaction Conditions | The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen, which can inhibit radical processes or react with other components. |
| Presence of Water | Water can hydrolyze the bromomethyl group of BMAA, rendering it inactive for the desired reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are often preferred as they can dissolve both the polymer and BMAA, facilitating the reaction. |
| Suboptimal Reaction Temperature | The reaction temperature needs to be optimized. Too low a temperature may result in a very slow reaction rate, while excessively high temperatures can lead to degradation of the polymer or BMAA. |
| Steric Hindrance | The accessibility of the reactive sites on your polymer can significantly impact the functionalization efficiency. If the reactive groups are sterically hindered, the bulky BMAA molecule may have difficulty accessing them. |
Question 2: My reaction mixture turns viscous and forms a gel, leading to a low yield of the desired functionalized polymer. What is happening?
Gel formation is a strong indicator of cross-linking side reactions. This is a common issue when working with multifunctional reagents like BMAA.
Troubleshooting Guide: Gel Formation/Cross-linking
| Potential Cause | Recommended Actions |
| Homopolymerization of BMAA | BMAA can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators. This can be minimized by controlling the temperature and reaction time. The use of a suitable inhibitor in the BMAA stock, which is removed prior to the reaction, can also be a factor. |
| Reaction with Both Carboxyl and Bromomethyl Groups | BMAA has two reactive sites: the acrylic acid moiety and the bromomethyl group. Depending on the reaction conditions and the functional groups on your polymer, unintended reactions can occur, leading to cross-linking. |
| High Reactant Concentrations | High concentrations of the polymer and BMAA can favor intermolecular reactions, leading to cross-linking. Consider running the reaction at a higher dilution. |
Question 3: How can I confirm that the functionalization has been successful and how do I quantify the degree of functionalization?
Proper characterization is key to validating your synthesis. Several analytical techniques can be employed to confirm and quantify the functionalization.
Troubleshooting Guide: Characterization and Quantification
| Analytical Technique | Application |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is a powerful tool for this purpose. By comparing the integration of characteristic peaks from the polymer backbone with the new peaks from the attached BMAA moiety (e.g., the vinyl protons or the methylene protons adjacent to the bromine), the degree of functionalization can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR can provide qualitative evidence of functionalization by showing the appearance of new characteristic peaks, such as the C=O stretch from the acrylic acid and C-Br stretch. |
| Gel Permeation Chromatography (GPC) | GPC can be used to observe changes in the molecular weight and molecular weight distribution of the polymer after functionalization. An increase in molecular weight can indicate successful grafting. |
Question 4: I am struggling to remove unreacted this compound and other impurities from my functionalized polymer. What are the best purification methods?
Effective purification is crucial to obtain a clean product for downstream applications. The choice of method depends on the solubility of your polymer.
Troubleshooting Guide: Purification of Functionalized Polymer
| Purification Method | Description |
| Precipitation | This is a common and effective method. The polymer solution is added dropwise to a non-solvent, causing the polymer to precipitate while the unreacted BMAA and other small molecule impurities remain in the solution. This process may need to be repeated multiple times for high purity. |
| Dialysis | For water-soluble polymers, dialysis against deionized water using a membrane with an appropriate molecular weight cut-off (MWCO) can effectively remove small molecules like unreacted BMAA. |
| Solvent Extraction | If the polymer is insoluble, unreacted monomer can be removed by washing the polymer multiple times with a solvent in which the monomer is soluble but the polymer is not. |
Experimental Protocols
Protocol 1: General Procedure for Polymer Functionalization with BMAA
This protocol provides a general guideline for the functionalization of a polymer containing nucleophilic groups (e.g., hydroxyl or amine groups) with this compound.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Ensure the polymer is dry and of high purity.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the polymer in a suitable anhydrous solvent (e.g., DMF, DMSO).
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In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents relative to BMAA) in the same anhydrous solvent.
-
-
Reaction:
-
Slowly add the BMAA/base solution to the stirring polymer solution at room temperature.
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Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and stir for the intended reaction time (typically 12-48 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or NMR if feasible).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off any precipitated salts.
-
Concentrate the solution under reduced pressure.
-
Purify the polymer by precipitation, dialysis, or solvent extraction as described in the troubleshooting guide.
-
Protocol 2: Quantification of Functionalization Degree by ¹H NMR
-
Sample Preparation:
-
Dissolve a known amount of the purified and dried functionalized polymer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
-
Data Analysis:
-
Identify a characteristic proton signal from the polymer backbone that is well-resolved and does not overlap with other signals. Integrate this peak and normalize its integral value to the number of protons it represents.
-
Identify a characteristic proton signal from the grafted BMAA moiety (e.g., the vinyl protons, typically around 5.5-6.5 ppm). Integrate this peak.
-
Calculate the degree of functionalization (DF) using the following formula:
DF (%) = [ (Integral of BMAA protons / Number of BMAA protons) / (Integral of polymer protons / Number of polymer protons) ] * 100
-
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Experimental workflow for functionalization.
References
Common impurities found in commercial 2-(Bromomethyl)acrylic acid and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities in commercial 2-(Bromomethyl)acrylic acid and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound, typically available at 98% purity, may contain several types of impurities stemming from its synthesis and to prevent polymerization during storage. These can be broadly categorized as:
-
Synthesis-Related Impurities: These are substances that are either unreacted starting materials or byproducts of the chemical reactions used to produce this compound. Common synthesis routes involve the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[1][2]
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Unreacted Starting Materials: Residual amounts of diethyl bis(hydroxymethyl)malonate and hydrobromic acid may be present.
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Side-Products: The formation of dibromoisobutyric acid is a known side-reaction that can occur, especially at higher temperatures.[1]
-
-
Polymerization Inhibitors: To enhance shelf-life and prevent spontaneous polymerization, manufacturers add inhibitors. A common inhibitor used for acrylic monomers is hydroquinone monomethyl ether (MEHQ).[3]
-
Degradation Products: Although this compound is relatively stable when stored correctly, prolonged exposure to light, heat, or incompatible materials can lead to degradation and polymerization.
Q2: How can I identify the impurities in my batch of this compound?
A2: Several analytical techniques can be employed to identify and quantify impurities:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying structural impurities. The presence of unexpected peaks can indicate impurities. For example, the peaks for dibromoisobutyric acid would differ significantly from those of the desired product.
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acid modifier like phosphoric acid) can effectively separate this compound from both more and less polar impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful analytical tool.[4]
Q3: Is it always necessary to remove the polymerization inhibitor before use?
A3: Not always. For many applications, the small amount of inhibitor present will not significantly affect the reaction. However, for polymerization reactions, especially controlled radical polymerizations, or when high purity is critical for kinetic studies or final product specifications, removing the inhibitor is recommended.[3]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during the handling and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected side-products in my reaction. | The starting material contains unreacted reagents or byproducts from its synthesis. | Purify the commercial this compound before use using recrystallization or column chromatography. |
| Inconsistent reaction kinetics or low polymer molecular weight. | The polymerization inhibitor (e.g., MEHQ) is interfering with the reaction. | Remove the inhibitor by passing a solution of the monomer through a column of activated alumina or by performing a basic wash.[3][5] |
| The material appears discolored or has solidified. | The product may have started to polymerize or degrade upon storage. | If partially polymerized, it may be possible to dissolve the monomer in a suitable solvent and filter off the polymer. However, significant polymerization may render the material unusable. Store the purified material at 2-8°C in the dark and under an inert atmosphere to prevent future issues. |
| Difficulty purifying by distillation. | This compound is heat-sensitive and can polymerize at elevated temperatures. | Avoid high temperatures. If distillation is necessary, perform it under high vacuum to lower the boiling point. Ensure the setup includes an inhibitor.[5] |
Quantitative Data on Impurities
The following table summarizes potential impurities in commercial this compound (assuming a typical purity of 98%). The exact composition can vary between suppliers and batches.
| Impurity | Potential Origin | Typical Concentration Range (w/w %) |
| Dibromoisobutyric Acid | Synthesis byproduct | 0.1 - 1.0% |
| Diethyl bis(hydroxymethyl)malonate | Unreacted starting material | < 0.5% |
| Hydrobromic Acid | Unreacted starting material | < 0.1% |
| Hydroquinone monomethyl ether (MEHQ) | Polymerization inhibitor | 0.01 - 0.1% |
| Water | Residual moisture | < 0.5% |
| Oligomers/Polymers | Degradation/Polymerization | < 0.5% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is effective for removing small amounts of impurities that have different solubilities than the product.
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Dissolution: In a fume hood, dissolve the commercial this compound in a minimal amount of a suitable hot solvent. A non-polar solvent like hexanes or a mixture of ethyl acetate and hexanes is a good starting point.[1]
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) to induce further crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent. Confirm purity using an appropriate analytical method (e.g., HPLC or NMR).
Protocol 2: Removal of Polymerization Inhibitor using Column Chromatography
This protocol is suitable for removing phenolic inhibitors like MEHQ.
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Column Preparation: Pack a glass chromatography column with activated alumina or silica gel as the stationary phase.[5] The size of the column will depend on the amount of material to be purified.
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Sample Loading: Dissolve the this compound in a minimal amount of a non-polar organic solvent (e.g., dichloromethane or diethyl ether).
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Elution: Carefully load the sample solution onto the top of the column. Elute the column with the same solvent. The this compound will pass through the column while the more polar inhibitor will be retained by the stationary phase.
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Solvent Removal: Collect the fractions containing the purified product and remove the solvent using a rotary evaporator at low temperature.
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Analysis: Confirm the removal of the inhibitor and the purity of the product by HPLC or NMR.
Impurity Identification and Removal Workflow
Caption: A logical workflow for identifying and removing impurities from commercial this compound.
References
How to control the molecular weight of polymers synthesized with 2-(Bromomethyl)acrylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-(bromomethyl)acrylic acid (BMAA). Our goal is to help you control the molecular weight of your polymers and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the polymerization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | High initiator concentration.[1][2][3] | Decrease the initiator concentration. A lower concentration generates fewer polymer chains, allowing each to grow longer.[1][2] |
| High concentration of chain transfer agent (CTA). | Reduce the concentration of the chain transfer agent. | |
| High polymerization temperature.[4] | Lower the reaction temperature. This can reduce the rate of termination and transfer reactions relative to propagation. | |
| High Polymer Molecular Weight / Gelation | Low initiator concentration. | Increase the initiator concentration to generate more polymer chains of shorter length.[1][2] |
| Insufficient chain transfer agent. | Increase the concentration of the chain transfer agent to regulate chain growth.[5][6] | |
| Low polymerization temperature. | Increase the reaction temperature, but monitor for potential side reactions. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Uncontrolled polymerization (e.g., conventional free radical polymerization).[7] | Employ a controlled radical polymerization technique such as ATRP or RAFT for better control over molecular weight and a narrower PDI.[8][9] |
| Very high or very low initiator concentrations.[1] | Optimize the initiator concentration. | |
| Inefficient chain transfer agent. | Select a more appropriate chain transfer agent for your monomer and reaction conditions. | |
| Polymerization is Too Fast / Uncontrolled | Excessive initiator concentration.[1] | Reduce the initiator concentration. |
| High reaction temperature leading to rapid initiator decomposition.[10] | Lower the polymerization temperature. | |
| Polymerization is Too Slow or Does Not Initiate | Initiator concentration is too low. | Increase the initiator concentration. |
| Presence of inhibitors (e.g., oxygen).[11] | Ensure the reaction mixture is properly degassed before initiating polymerization.[9] | |
| Low reaction temperature. | Increase the temperature to ensure efficient decomposition of the thermal initiator. |
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of polymers synthesized with this compound?
A1: The molecular weight of poly(this compound) can be controlled by several methods:
-
Controlled Radical Polymerization Techniques: Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer excellent control over molecular weight and result in polymers with a low polydispersity index (PDI).[8][9]
-
Initiator Concentration: The molecular weight is generally inversely proportional to the initiator concentration.[1][2][3] Higher initiator concentrations lead to lower molecular weight polymers.[1][2]
-
Monomer Concentration: The ratio of monomer to other reagents like initiators and CTAs will influence the final molecular weight.
-
Temperature: Polymerization temperature can affect the rates of initiation, propagation, and termination, thereby influencing the molecular weight.[4][10]
Q2: What is the role of this compound as a chain transfer agent?
A2: this compound can function as an addition-fragmentation chain transfer (AFCT) agent.[13] In this process, a growing polymer radical adds to the double bond of the BMAA molecule. This is followed by the fragmentation of the resulting intermediate, which involves the breaking of the carbon-bromine bond. This terminates the growth of one polymer chain and generates a new radical that can initiate the growth of another chain, thereby controlling the overall molecular weight.[13]
Q3: Which controlled polymerization techniques are suitable for this compound?
A3: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are suitable for synthesizing well-defined polymers from acrylic monomers.[8][9] These techniques allow for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions.
Q4: How does initiator concentration affect the molecular weight and PDI?
A4: Generally, increasing the initiator concentration leads to a higher rate of polymerization and a lower average molecular weight.[1][2][3] This is because a higher concentration of initiator generates more free radicals, which initiate a larger number of polymer chains simultaneously.[1][2] The initiator concentration can also influence the polydispersity index (PDI); very high or very low concentrations may lead to a broader molecular weight distribution.[1]
Q5: Can temperature be used to control the molecular weight?
A5: Yes, temperature is a critical parameter. Higher temperatures generally increase the rate of polymerization by accelerating the decomposition of the initiator.[10] However, it can also lead to an increase in side reactions and chain transfer events, which can result in a decrease in the average molecular weight.[4]
Experimental Protocols
General Protocol for Free Radical Polymerization of this compound
This protocol outlines a general procedure for the free radical polymerization of BMAA. The final molecular weight will be influenced by the specific concentrations of initiator and monomer, as well as the reaction temperature and time.
Materials:
-
This compound (BMAA)
-
A suitable solvent (e.g., dioxane, DMF)
-
A free-radical initiator (e.g., AIBN, benzoyl peroxide)
-
Inert gas (e.g., nitrogen, argon)
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
In a reaction flask equipped with a magnetic stirrer and a condenser, dissolve the desired amount of BMAA in the solvent.
-
Add the calculated amount of the free-radical initiator.
-
Degas the solution by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen.[9]
-
Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).[1]
-
Allow the polymerization to proceed for the intended duration.
-
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
General Protocol for RAFT Polymerization of this compound
This protocol provides a general framework for a more controlled polymerization using the RAFT technique.
Materials:
-
This compound (BMAA)
-
RAFT chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate)
-
A free-radical initiator (e.g., AIBN)
-
A suitable solvent (e.g., dioxane, DMF)
-
Inert gas (e.g., nitrogen, argon)
-
Precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Combine BMAA, the RAFT agent, and the initiator in a reaction vessel.
-
Add the solvent and a magnetic stir bar.
-
Seal the vessel and de-gas the mixture through several freeze-pump-thaw cycles.[9]
-
Place the sealed vessel in a preheated oil bath at the desired temperature.
-
Monitor the polymerization progress by taking samples at different time points for analysis (e.g., by NMR or GPC).
-
After reaching the desired conversion, stop the reaction by cooling and exposing it to oxygen.
-
Isolate the polymer by precipitation in a suitable non-solvent.
-
Collect the polymer by filtration and dry it under vacuum.
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight in Free Radical Polymerization
| Initiator Concentration | Average Molecular Weight (Mn) | Polydispersity Index (PDI) |
| Low | High | Variable |
| Medium | Medium | Often Narrower |
| High | Low | Can Broaden |
| Note: This table represents a general trend. Actual values will depend on specific experimental conditions. |
Table 2: Comparison of Polymerization Techniques for Molecular Weight Control
| Polymerization Technique | Typical Molecular Weight Control | Typical PDI | Key Control Parameters |
| Free Radical Polymerization | Limited | > 1.5 | Initiator concentration, temperature |
| ATRP | High | < 1.3 | [Monomer]:[Initiator]:[Catalyst] ratio |
| RAFT | High | < 1.3 | [Monomer]:[CTA]:[Initiator] ratio |
Visualizations
Caption: General workflow for the synthesis and characterization of polymers.
Caption: Key parameters for controlling polymer molecular weight.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 8. This compound | High-Purity Reagent [benchchem.com]
- 9. RAFT Polymerization Procedures [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Challenges in the scale-up of 2-(Bromomethyl)acrylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)acrylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Question: My reaction is yielding a significant amount of dibromoisobutyric acid as a byproduct. What is causing this and how can I prevent it?
Answer:
The formation of dibromoisobutyric acid is a common side reaction when synthesizing this compound from diethyl bis(hydroxymethyl)malonate and hydrobromic acid. This is typically caused by excessive reaction temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain a strict reaction temperature between 85-90°C.[1] Temperatures exceeding this range have been shown to favor the formation of the dibromoisobutyric acid impurity.[1]
-
Monitoring: Use a calibrated thermometer to monitor the internal temperature of the reaction mixture throughout the process.
-
Heating Method: Employ a controlled heating mantle or an oil bath to ensure even and stable heat distribution.
Question: I am experiencing low yields of crystalline this compound after concentrating the reaction mixture. How can I improve my product recovery?
Answer:
Low recovery of the crystalline product is often due to its solubility in the residual aqueous solution.
Troubleshooting Steps:
-
Cooling Procedure: After concentrating the reaction mixture, it is crucial to cool the residue in a refrigerator overnight. Cooling to 4°C has been shown to significantly improve the yield of crystalline product by reducing its solubility in the mother liquor.[1]
-
Filtration: Perform the filtration of the crystals in a cold environment to minimize redissolving the product.
Question: During scale-up, I'm observing inconsistent results and potential safety hazards. What are the key considerations for scaling up this synthesis?
Answer:
Scaling up the synthesis of this compound requires careful attention to safety and reaction parameters. The compound is a potent vesicant (causes blistering) and lachrymator (an irritant that causes tearing), necessitating stringent safety protocols.[1][2]
Key Scale-Up Considerations:
-
Closed System: For larger quantities, it is highly recommended to perform the reaction in a closed system to prevent the release of fugitive emissions and minimize worker exposure.[2]
-
Ventilation: All operations should be conducted in an efficiently ventilated fume hood.[1]
-
Heat Management: Overheating can lead to the formation of intractable residues.[2] Ensure the cooling capacity of the reactor is sufficient to manage the reaction exotherm, especially during the initial heating phase.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, and suitable protective gloves and clothing to prevent skin and eye contact.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: One common and effective method involves the reaction of diethyl bis(hydroxymethyl)malonate with hydrobromic acid.[1] An alternative approach for a related compound, methyl α-(bromomethyl)acrylate, involves the dehydrobromination of methyl β,β'-dibromoisobutyrate using triethylamine.[2][5]
Q2: What are the key safety precautions I should take when handling this compound and its esters?
A2: Due to its hazardous nature, strict safety measures are essential:
-
Handling: Handle in a well-ventilated fume hood.[1] Avoid breathing dust, vapor, mist, or gas.[3] Do not allow the substance to come into contact with eyes, skin, or clothing.[3]
-
PPE: Wear chemical splash goggles, a face shield, and appropriate protective gloves and clothing.[3][4]
-
Storage: Store in a tightly closed container in a refrigerated (below 4°C/39°F), dry, and well-ventilated area, away from sources of ignition.[3][4]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek immediate medical attention.[3][4] If inhaled, move to fresh air and get medical aid immediately.[3]
Q3: How can I purify the synthesized this compound?
A3: The crude product can be purified by recrystallization from a solvent such as Skelly-solve-B (a mixture of hexanes). Further purification can be achieved by sublimation.[1]
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a refrigerator at 2-8°C.[6] The ethyl ester should be kept refrigerated (below 4°C/39°F) in a tightly closed container.[3][4] It is also noted to be sensitive to light, air, and heat.
Experimental Protocols
Synthesis of α-(Bromomethyl)acrylic acid
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Diethyl bis(hydroxymethyl)malonate (55.0 g, 0.25 mol)
-
47–49% Hydrobromic acid (142 mL, 1.25 mol)
Procedure:
-
Equip a 500-mL, three-necked, round-bottomed flask with a magnetic stirrer, a fraction collector, a cold-finger condenser, and two thermometers.
-
Charge the flask with diethyl bis(hydroxymethyl)malonate and hydrobromic acid.
-
Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over 1.5–2 hours.
-
After the initial distillation, continue to boil the residue for 10 hours, keeping the temperature between 85–90°C.
-
Concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm) to remove approximately 100 mL of water.
-
Cool the residue in a refrigerator overnight to facilitate crystallization.
-
Filter the cold crystals and air-dry them for 3 days at room temperature. This should yield approximately 17.9 g (43%) of α-(bromomethyl)acrylic acid with a melting point of 71–73°C.
Data Summary
Table 1: Reaction Conditions and Yields
| Starting Material | Reagent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| Diethyl bis(hydroxymethyl)malonate | 47-49% Hydrobromic Acid | 85-90 | 10 hours | α-(Bromomethyl)acrylic acid | 43 | [1] |
| Methyl β,β'-dibromoisobutyrate | Triethylamine | Reflux | 1 hour | Methyl α-(bromomethyl)acrylate | 80 | [5] |
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
Caption: Safety protocol for handling this compound.
References
Avoiding the formation of dibromoisobutyric acid as a byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of dibromoisobutyric acid as a byproduct during the α-bromination of isobutyric acid.
Troubleshooting Guide: Minimizing Dibromoisobutyric Acid Formation
Issue: Significant yield of dibromoisobutyric acid is observed in my reaction.
This is a common issue when performing α-bromination of isobutyric acid, particularly via the Hell-Volhard-Zelinsky (HVZ) reaction. Dibromination occurs when the initially formed α-bromoisobutyric acid undergoes a second bromination. Here’s a step-by-step guide to troubleshoot and minimize the formation of this byproduct.
Question 1: I am using the Hell-Volhard-Zelinsky (HVZ) reaction. What is the most likely cause of dibromination?
Answer: The most probable cause is an excess of the brominating agent, molecular bromine (Br₂), relative to the isobutyric acid substrate. While the monobrominated product is less reactive towards further bromination than the starting material, a high concentration of bromine can still lead to the formation of the dibromo byproduct.[1][2]
Recommended Actions:
-
Stoichiometry Control: Carefully control the molar ratio of bromine to isobutyric acid. For selective monobromination, a 1:1 molar ratio is recommended.
-
Slow Addition of Bromine: Add the bromine dropwise to the reaction mixture over an extended period. This maintains a low concentration of free bromine at any given time, favoring the reaction with the more reactive isobutyric acid over the less reactive monobrominated product.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged exposure to the brominating agent after the starting material has been consumed.
Question 2: Can reaction temperature influence the formation of dibromoisobutyric acid?
Answer: Yes, higher reaction temperatures can increase the rate of both the desired monobromination and the undesired dibromination.[3] The Hell-Volhard-Zelinsky reaction is often conducted at elevated temperatures, which can contribute to the formation of byproducts.[3][4]
Recommended Actions:
-
Temperature Optimization: If dibromination is a significant issue, consider running the reaction at a lower temperature. This may require a longer reaction time to achieve full conversion of the starting material, but it can significantly improve the selectivity for the mono-brominated product.
-
Gradual Heating: Start the reaction at a lower temperature and gradually increase it if the reaction rate is too slow.
Question 3: Are there alternative brominating agents that are more selective for monobromination?
Answer: Yes, N-Bromosuccinimide (NBS) is a highly selective brominating agent that is an excellent alternative to molecular bromine for α-bromination of carbonyl compounds.[5][6][7] NBS provides a low, constant concentration of bromine in the reaction mixture, which favors selective monobromination and minimizes the formation of dibrominated byproducts.[6]
Recommended Actions:
-
Switch to NBS: Consider replacing the Br₂/PBr₃ system in the HVZ reaction with NBS. This often leads to cleaner reactions with higher yields of the desired monobrominated product.[5][8]
-
Radical Initiator: When using NBS for α-bromination, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide may be required.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction for the bromination of isobutyric acid?
A1: The HVZ reaction proceeds in several steps:
-
Isobutyric acid reacts with a catalytic amount of phosphorus tribromide (PBr₃) to form isobutyryl bromide.
-
The isobutyryl bromide then tautomerizes to its enol form.
-
The enol reacts with molecular bromine (Br₂) at the α-carbon.
-
The resulting α-bromoisobutyryl bromide is then hydrolyzed during workup to yield α-bromoisobutyric acid.[9][10][11]
Q2: Why is dibromoisobutyric acid a common byproduct?
A2: Isobutyric acid has one hydrogen atom on its α-carbon and three on its β-carbon. In the HVZ reaction, bromination occurs at the α-position. If an excess of bromine is used or the reaction conditions are too harsh, the initially formed α-bromoisobutyric acid can undergo a second bromination, likely at the β-position, leading to a dibrominated product.
Q3: How can I detect and quantify the amount of dibromoisobutyric acid in my product mixture?
A3: You can use chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the mono- and di-brominated products. These methods allow for the identification of the compounds based on their retention times and mass spectra (for GC-MS) or UV-Vis spectra (for HPLC), and quantification can be achieved by integrating the peak areas and comparing them to a standard curve.[12][13]
Q4: Can I use chlorine instead of bromine in the Hell-Volhard-Zelinsky reaction?
A4: Yes, the HVZ reaction can also be performed with chlorine in the presence of a phosphorus trihalide to produce α-chloro carboxylic acids.[1][4] However, the reaction conditions may need to be adjusted.
Data Presentation
| Parameter | Condition | Expected Yield of Monobromoisobutyric Acid | Expected Yield of Dibromoisobutyric Acid | Rationale |
| Bromine Stoichiometry | 1:1 (Br₂:Isobutyric Acid) | High | Low | Limits the availability of bromine for a second bromination. |
| >1:1 (Excess Br₂) | Lower | High | Excess bromine drives the reaction towards the dibrominated product. | |
| Reaction Temperature | Lower Temperature | High (with longer reaction time) | Low | Favors the more selective reaction with the starting material. |
| Higher Temperature | High (with shorter reaction time) | Higher | Increases the rate of both reactions, potentially reducing selectivity.[3] | |
| Brominating Agent | Br₂ / PBr₃ (HVZ) | Good to High | Moderate to High (if not controlled) | Standard but can lead to over-bromination.[3] |
| N-Bromosuccinimide (NBS) | Very High | Very Low | Provides a low, steady concentration of bromine, enhancing selectivity.[5][6][7][8] |
Experimental Protocols
Protocol 1: Selective α-Monobromination of Isobutyric Acid using N-Bromosuccinimide (NBS)
This protocol is designed to maximize the yield of α-bromoisobutyric acid while minimizing the formation of dibromoisobutyric acid.
Materials:
-
Isobutyric acid
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve isobutyric acid (1 equivalent) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Fit the flask with a reflux condenser and stir the mixture at reflux temperature. The progress of the reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide which floats on top.
-
After the reaction is complete (typically a few hours, can be monitored by GC-MS or TLC), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water to remove any remaining succinimide and unreacted NBS.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude α-bromoisobutyric acid.
-
The product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Analytical Detection of Dibromoisobutyric Acid by GC-MS
This protocol outlines a general method for the analysis of the reaction mixture to identify and quantify the presence of dibromoisobutyric acid.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of fatty acids (e.g., a DB-5ms or similar)
Sample Preparation (Derivatization):
-
Take an aliquot of the crude reaction product.
-
To make the acidic products more volatile for GC analysis, they need to be derivatized, for example, by converting them to their methyl esters. This can be achieved by reacting the sample with an excess of a methylating agent like diazomethane or by heating with methanol and a catalytic amount of acid.
GC-MS Analysis:
-
Injector: Set to a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-350.
-
Data Analysis: Identify the peaks corresponding to the methyl esters of monobromoisobutyric acid and dibromoisobutyric acid based on their retention times and mass spectra. The relative quantities can be estimated by comparing the integrated peak areas. For accurate quantification, a calibration curve using standards of the pure compounds should be prepared.
Visualizations
Caption: Reaction pathway for the Hell-Volhard-Zelinsky bromination of isobutyric acid.
Caption: Experimental workflow for the selective monobromination of isobutyric acid.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. suru-chem.com [suru-chem.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 12. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-(Bromomethyl)acrylic Acid and Other Functional Acrylic Monomers
In the realm of polymer chemistry and drug delivery, the choice of monomer is paramount to designing materials with tailored properties. This guide provides an objective comparison of the reactivity of 2-(Bromomethyl)acrylic acid with other common functional acrylic monomers, namely acrylic acid, methacrylic acid, and hydroxypropyl acrylate. By examining their distinct reactivity profiles, researchers and drug development professionals can make informed decisions in the synthesis of advanced functional polymers.
Dual Reactivity of this compound: A Unique Advantage
This compound (BMAA) is a bifunctional monomer distinguished by the presence of both a polymerizable acrylic acid moiety and a highly reactive bromomethyl group.[1] This unique structure allows for a two-pronged approach to polymer synthesis and modification. The vinyl group readily participates in radical polymerization, forming the polymer backbone, while the bromomethyl group serves as a versatile handle for post-polymerization modification through nucleophilic substitution reactions. This dual functionality enables the creation of complex polymer architectures, such as graft copolymers and surface-functionalized materials, which are highly desirable in drug delivery systems for targeted drug release and enhanced biocompatibility.
Comparative Reactivity in Polymerization
The presence of the α-substituent (the bromomethyl group) in BMAA is expected to influence its propagation and termination rate constants. Generally, α-substituted acrylates exhibit different polymerization kinetics compared to unsubstituted acrylates.
For context, the following table summarizes available kinetic parameters for acrylic acid, methacrylic acid, and their esters. It is crucial to note that these values were obtained under different experimental conditions and are presented here to illustrate the general reactivity trends of these monomer classes.
| Monomer | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | Experimental Conditions |
| Acrylic Acid | 18,000 - 180,000 | - | Bulk and in propionic acid, 25 °C, PLP-SEC[2][3] |
| Methacrylic Acid | ~1,000 - 10,000 | ~1 x 10⁷ | Aqueous solution, 6-80 °C, PLP-SEC[4] |
| Methyl Methacrylate | 291 - 1410 | 1.8 x 10⁷ - 1.2 x 10⁸ | Bulk, 20-80 °C, PLP-SEC[5] |
| Methyl 2-(Bromomethyl)acrylate (MBrMA) | - | - | Chain Transfer Constant (C_s) in MMA polymerization at 70°C: 1.20 - 1.28[1][6] |
Note: The data for Methyl 2-(Bromomethyl)acrylate (MBrMA) is presented as a chain transfer constant, which indicates its efficiency in regulating polymer molecular weight, a different aspect of reactivity compared to propagation and termination rates.
The α-methyl group in methacrylic acid introduces steric hindrance, which generally leads to a lower propagation rate constant (k_p) compared to acrylic acid. Conversely, the tertiary nature of the propagating radical in methacrylates leads to a lower termination rate constant (k_t). While BMAA also has an α-substituent, the electronic effects of the bromomethyl group, in addition to steric factors, will play a role in its reactivity.
Functional Group Reactivity Beyond Polymerization
A key differentiator for this compound is the reactivity of its bromomethyl group, which allows for a wide range of post-polymerization modifications. This is a significant advantage over acrylic acid, methacrylic acid, and hydroxypropyl acrylate, whose primary functionalities are the carboxylic acid and hydroxyl groups, respectively.
-
This compound: The bromine atom is a good leaving group, making the methyl group susceptible to nucleophilic attack by amines, thiols, and other nucleophiles. This enables the straightforward attachment of biomolecules, targeting ligands, or other functional moieties to the polymer chain after its formation.
-
Acrylic Acid & Methacrylic Acid: The carboxylic acid group can be used for conjugation, typically through amide or ester bond formation. However, these reactions often require coupling agents and may be less efficient than the nucleophilic substitution on the bromomethyl group.
-
Hydroxypropyl Acrylate: The hydroxyl group can undergo esterification or etherification reactions.[7] It is particularly useful for initiating ring-opening polymerizations or for reaction with isocyanates to form urethanes.[7]
Experimental Protocols
To provide a direct and quantitative comparison of the reactivity of these monomers, a series of well-controlled experiments would be necessary. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Polymerization Kinetics by ¹H NMR Spectroscopy
This method allows for the in-situ monitoring of monomer conversion over time.
1. Sample Preparation:
- In an NMR tube, dissolve a known concentration of the monomer (e.g., this compound, acrylic acid, methacrylic acid, or hydroxypropyl acrylate) and a known concentration of a suitable initiator (e.g., AIBN) in a deuterated solvent (e.g., DMSO-d₆).
- Add an internal standard (e.g., 1,3,5-trioxane) at a known concentration. The internal standard should have a resonance peak that does not overlap with any monomer or polymer signals.
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum at time t=0 before initiating the polymerization.
- Initiate the polymerization by placing the NMR tube in a preheated oil bath or by UV irradiation, depending on the initiator used.
- Acquire ¹H NMR spectra at regular time intervals throughout the polymerization.
3. Data Analysis:
- For each spectrum, integrate the characteristic vinyl proton peak(s) of the monomer and the peak of the internal standard.
- Calculate the monomer concentration at each time point relative to the constant concentration of the internal standard.
- Plot monomer concentration versus time to determine the rate of polymerization. The initial rate can be determined from the initial slope of this curve.
- Monomer conversion can be calculated using the following formula: Conversion (%) = [1 - (Area_monomer(t) / Area_standard) / (Area_monomer(0) / Area_standard)] * 100
Protocol 2: Analysis of Reactivity Ratios in Copolymerization by FTIR Spectroscopy
This protocol is used to determine the relative reactivity of two different monomers in a copolymerization reaction.
1. Polymerization Reactions:
- Prepare a series of reaction mixtures with varying initial molar feed ratios of the two monomers (e.g., this compound and acrylic acid).
- Add a consistent amount of initiator to each mixture.
- Initiate polymerization and stop the reactions at low conversion (<10%) by adding an inhibitor or by rapid cooling.
2. Sample Analysis:
- Precipitate the formed copolymer in a non-solvent to separate it from unreacted monomers.
- Dry the copolymer and dissolve it in a suitable solvent for FTIR analysis.
- Acquire the FTIR spectrum of the copolymer.
3. Data Analysis:
- Identify characteristic absorption bands for each monomer unit in the copolymer.
- Determine the composition of the copolymer by comparing the intensities of these characteristic bands.
- Use methods such as the Fineman-Ross or Kelen-Tüdös methods to calculate the monomer reactivity ratios (r₁ and r₂) from the initial feed ratios and the resulting copolymer compositions.
Visualizing Reaction Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize key pathways and workflows.
Caption: General radical polymerization pathway for functional acrylic monomers.
Caption: Dual reactivity pathway of this compound.
Caption: Experimental workflow for comparative kinetic analysis of monomer reactivity.
Conclusion
This compound stands out among functional acrylic monomers due to its inherent dual reactivity. While its polymerization kinetics are influenced by its α-substituent, its true potential lies in the ability to serve as a platform for creating complex, functionalized polymers through post-polymerization modification of the bromomethyl group. For researchers in drug development and materials science, the choice between BMAA and other functional acrylates will depend on the desired final polymer architecture and the specific functionalization strategy. While acrylic acid and methacrylic acid offer straightforward routes to acidic polymers, and hydroxypropyl acrylate provides a convenient hydroxyl functionality, this compound opens the door to a broader range of post-synthesis modifications, making it a powerful tool for the design of sophisticated polymer-based therapeutics and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Propagation rate coefficient for acrylic acid polymerization in bulk and in propionic acid by the PLP–SEC method: experiment and 3D simulation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Collection - Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Living Radical Polymerizations - Macromolecules - Figshare [figshare.com]
- 7. nbinno.com [nbinno.com]
A Comparative Guide to the Characterization of Poly(acrylic acid) and its Derivatives by GPC and DSC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization of poly(2-(bromomethyl)acrylic acid) (PBrMAA) and its parent polymer, poly(acrylic acid) (PAA), using Gel Permeation Chromatography (GPC) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific experimental data for PBrMAA, this guide leverages extensive data on PAA as a benchmark for comparison. The functionalization of PAA with bromomethyl groups is expected to influence its physicochemical properties, such as molecular weight distribution and thermal behavior.
Data Presentation: GPC and DSC Analysis
The following tables summarize typical quantitative data obtained from GPC and DSC analyses of poly(acrylic acid). These values can serve as a reference for the expected characterization of PBrMAA.
Table 1: Gel Permeation Chromatography (GPC) Data for Poly(acrylic acid)
| Parameter | Description | Typical Values for PAA |
| Number-Average Molecular Weight (Mn) | The statistical average molecular weight of all the polymer chains in the sample. | 1,000 - 250,000 g/mol |
| Weight-Average Molecular Weight (Mw) | The average molecular weight where the contribution of each chain is weighted by its mass. | 2,000 - 1,250,000 g/mol |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | 1.3 - 5.0[1] |
Table 2: Differential Scanning Calorimetry (DSC) Data for Poly(acrylic acid)
| Parameter | Description | Typical Values for PAA |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 60 - 150 °C[2] |
| Melting Temperature (Tm) | The temperature at which a crystalline polymer melts. PAA is largely amorphous and may not show a distinct Tm. | Not typically observed |
| Enthalpy of Transition (ΔH) | The amount of heat absorbed or released during a thermal transition. | Varies with sample preparation and thermal history |
Experimental Protocols
Detailed methodologies for GPC and DSC are crucial for obtaining reproducible and comparable data.
Gel Permeation Chromatography (GPC) Protocol for Poly(acrylic acid)
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution.
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Instrumentation:
-
GPC/SEC system with a pump, autosampler, and column oven.
-
Aqueous GPC columns (e.g., Agilent PL aquagel-OH).[1]
Reagents:
-
Mobile Phase: An aqueous buffer solution, typically 0.25 M NaNO₃ + 0.01 M NaH₂PO₄ at pH 7, is used to minimize polyelectrolyte effects.[1]
-
Polymer Sample: Dissolved in the mobile phase at a concentration of 1-5 mg/mL.[4]
-
Calibration Standards: Poly(acrylic acid) standards of known molecular weights.[5]
Procedure:
-
Mobile Phase Preparation: Prepare the aqueous mobile phase and degas it thoroughly.
-
Sample Preparation: Dissolve the polymer sample in the mobile phase. The solution may need to be gently agitated or heated to ensure complete dissolution. Filter the sample solution through a 0.45 µm filter.
-
Instrument Setup:
-
Calibration: Inject a series of PAA standards of known molecular weights to generate a calibration curve.
-
Sample Analysis: Inject the prepared polymer sample.
-
Data Analysis: The molecular weight distribution and averages (Mn, Mw, PDI) are calculated from the elution profile using the calibration curve.
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions.[6]
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation:
-
Differential Scanning Calorimeter with a heating/cooling cell and data acquisition software.
-
Sample pans (e.g., aluminum).
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into a DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.
-
-
Thermal Program:
-
Heating/Cooling Cycles: A typical DSC experiment involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 25 °C to 200 °C) at a constant rate (e.g., 10 °C/min).[6]
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.
-
Second Heating Scan: Heat the sample again under the same conditions as the first scan. The Tg is typically determined from the second heating scan.
-
-
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is determined as the midpoint of this transition.
Visualizations
Experimental Workflow for Polymer Characterization
Logical Relationship for Comparing Polymer Properties
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Validation of 2-(Bromomethyl)acrylic Acid
This guide provides a comprehensive validation of 2-(Bromomethyl)acrylic acid through the analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. For comparative purposes, the spectral data is juxtaposed with that of acrylic acid, a structurally related analogue. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a clear and objective comparison supported by experimental data and protocols.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) for this compound and acrylic acid. These assignments are based on experimentally acquired and referenced spectral data.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound Chemical Shift (ppm) | Acrylic Acid Chemical Shift (ppm) | Multiplicity |
| -COOH | ~12.1 | ~12.0 | Broad Singlet |
| =CH₂ (vinylic) | ~6.5 | ~6.52 | Singlet |
| =CH₂ (vinylic) | ~6.1 | ~6.14 | Singlet |
| -CH₂Br | ~4.2 | - | Singlet |
| =CH- (vinylic) | - | ~5.96 | Doublet of Doublets |
Note: The chemical shifts for acrylic acid's vinylic protons are often reported as a complex multiplet system due to geminal and cis/trans couplings.
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound Chemical Shift (ppm) | Acrylic Acid Chemical Shift (ppm) |
| -COOH | ~168 | ~171 |
| =C< | ~138 | ~130 |
| =CH₂ | ~130 | ~129 |
| -CH₂Br | ~30 | - |
Interpretation of Spectral Data
The presence of the bromomethyl group in this compound introduces significant and predictable changes in the NMR spectra when compared to acrylic acid.
In the ¹H NMR spectrum, the most notable difference is the appearance of a singlet at approximately 4.2 ppm, corresponding to the methylene protons (-CH₂Br) adjacent to the bromine atom. The vinylic protons (=CH₂) in this compound appear as two distinct singlets, whereas in acrylic acid, the three vinylic protons exhibit more complex splitting patterns due to spin-spin coupling.
In the ¹³C NMR spectrum, the key differentiator is the signal at around 30 ppm, which is characteristic of the carbon atom in the -CH₂Br group. The quaternary carbon of the double bond (=C<) in this compound is shifted downfield to approximately 138 ppm compared to the corresponding methine carbon (=CH-) in acrylic acid at around 130 ppm.
Experimental Protocols
General Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the analyte (this compound or acrylic acid).
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution into a standard 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher) is suitable for these analyses.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Validation Workflow
The following diagram illustrates the logical workflow for the validation of this compound using NMR spectroscopy.
This structured approach ensures the accurate and reliable validation of this compound, providing a high degree of confidence in the material's identity and purity for research and development applications.
A Head-to-Head Comparison: 2-(Bromomethyl)acrylic Acid and Methacrylic Acid Polymers in Drug Delivery
A comprehensive analysis of polymers derived from 2-(bromomethyl)acrylic acid (BMAA) and methacrylic acid (MAA) reveals distinct advantages and applications in the realm of drug delivery. While poly(methacrylic acid) (PMAA) has been extensively studied and utilized for its pH-responsive characteristics, polymers based on BMAA offer a versatile platform for covalent drug conjugation and targeted delivery systems. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal polymer for their specific needs.
Polymers based on methacrylic acid are well-established as effective drug delivery vehicles due to their pH-dependent solubility.[1] These anionic polymers remain collapsed in acidic environments, such as the stomach, and dissolve or swell in the more neutral pH of the intestines, making them ideal for enteric drug delivery.[2] In contrast, this compound is a bifunctional monomer that contains both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[3] This unique structure allows for the creation of polymers with pendant reactive sites that can be utilized for the covalent attachment of therapeutic agents or targeting ligands through post-polymerization modification.[4][5]
Performance Comparison: Key Metrics
The choice between BMAA and MAA-based polymers hinges on the desired drug loading strategy, release mechanism, and targeting requirements. The following tables summarize the key performance indicators for each polymer type based on available experimental data.
| Parameter | Poly(methacrylic acid) (PMAA) | Poly(this compound) (poly(BMAA)) | References |
| Primary Drug Loading Mechanism | Physical encapsulation via swelling and diffusion | Covalent conjugation via post-polymerization modification of the bromomethyl group | [4][6] |
| Drug Release Mechanism | pH-triggered swelling and dissolution, diffusion-controlled | Cleavage of the covalent bond linking the drug to the polymer (e.g., hydrolysis, enzymatic cleavage) | [5][7] |
| Key Feature | pH-responsiveness for enteric delivery | Functionalizable for covalent drug attachment and targeted delivery | [2][3] |
| Biocompatibility | Generally considered biocompatible and widely used in FDA-approved formulations. | Biocompatibility is dependent on the final functionalized polymer. The reactive bromomethyl group itself can be cytotoxic, but this is mitigated upon successful conjugation. | [8][9] |
Table 1: Qualitative Performance Comparison
| Drug | Polymer System | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | References |
| Glibenclamide | Methacrylic acid-ethyl acrylate copolymer nanoparticles | - | 36.1 ± 0.57 | [10] |
| Doxorubicin | Salecan-g-poly(acrylic acid) hydrogel | up to 69.4 (wt%) | - | [11] |
| Atenolol | Poly(acrylic acid)-modified MoS2 nanoparticles | 54.99 | - | [12] |
| Doxycycline | Poly(acrylic acid) hydrogel | - | - | [13] |
| Ciprofloxacin | PEGDA-crosslinked PMAA hydrogels | - | - | [7] |
| Oxaprozin | PEGDA-crosslinked PMAA hydrogels | - | - | [7] |
Table 2: Drug Loading Capacity and Encapsulation Efficiency of (Meth)acrylic Acid-Based Polymers
Note: Direct quantitative data for drug loading in poly(BMAA) systems is sparse in the literature and highly dependent on the specific drug and conjugation chemistry used.
| Drug | Polymer System | Release Conditions | Release Profile | References |
| Doxorubicin | Salecan-g-poly(acrylic acid) hydrogel | pH 4.0 vs. pH 7.4 | Significantly accelerated release at pH 4.0 (over 40 wt% in 6 h) compared to pH 7.4 (about 12.3 wt% in 24 h). | [11] |
| Doxycycline | Poly(acrylic acid) hydrogel | pH 1.2 vs. pH 7.4 | 39% release at pH 1.2 and 99% release at pH 7.4 after 10 hours. | [13] |
| Oxaprozin | PEGDA-crosslinked PMAA hydrogels | Simulated gastric (pH 1.2) and colonic (pH 7.4) conditions | ~30% release in simulated gastric fluid, with the majority (~60%) released in simulated colonic fluid. | [7] |
| Ciprofloxacin | PEGDA-crosslinked PMAA hydrogels | pH 1.2 vs. pH 7.4 | Almost 5-fold higher total release at pH 1.2 compared to pH 7.4. | [7] |
| Promethazine Hydrochloride | PMAA/PDMAM IPN hydrogels | pH 1.2 vs. pH 6.8 | Followed Fickian diffusion at pH 1.2 and a sub-diffusion mechanism at pH 6.8. | [6] |
Table 3: Drug Release Kinetics of (Meth)acrylic Acid-Based Polymers
Note: The release kinetics of drugs from poly(BMAA) would be governed by the cleavage of the specific linker used for conjugation and are therefore highly tunable but not directly comparable to the pH-driven release from PMAA without specific experimental data.
Experimental Protocols
Synthesis of Poly(methacrylic acid) (PMAA) Hydrogels
A common method for synthesizing PMAA hydrogels is through free-radical polymerization.[7]
-
Monomer Solution Preparation: Methacrylic acid (MAA) is dissolved in a suitable solvent, often water or a water/ethanol mixture.
-
Initiator and Crosslinker Addition: A free-radical initiator, such as ammonium persulfate (APS), and a crosslinking agent, like N,N'-methylenebisacrylamide (MBA) or poly(ethylene glycol) diacrylate (PEGDA), are added to the monomer solution.[7][14]
-
Polymerization: The solution is purged with nitrogen to remove oxygen, which can inhibit polymerization. The temperature is then raised to initiate the polymerization process. The reaction is allowed to proceed for a specified time to form the crosslinked hydrogel.
-
Purification: The resulting hydrogel is washed extensively with deionized water to remove unreacted monomers, initiator, and crosslinker.
-
Drying: The purified hydrogel is dried, typically by lyophilization or oven drying, to obtain the final product.
Synthesis and Functionalization of Poly(this compound)
The synthesis of poly(BMAA) also proceeds via free-radical polymerization, followed by a post-polymerization modification step for drug conjugation.
-
Polymerization of BMAA: this compound is polymerized using a suitable initiator in an appropriate solvent. Due to the reactive nature of the bromomethyl group, controlled radical polymerization techniques like RAFT may be employed to achieve well-defined polymers.
-
Post-Polymerization Modification (Drug Conjugation): The synthesized poly(BMAA) is reacted with a drug molecule containing a nucleophilic group (e.g., amine, hydroxyl, or thiol). This reaction results in the formation of a covalent bond between the polymer and the drug, displacing the bromide.[4] The reaction conditions (solvent, temperature, and base) are optimized to ensure high conjugation efficiency and minimize side reactions.
-
Purification: The drug-polymer conjugate is purified to remove unreacted drug and other reagents, often through dialysis or size exclusion chromatography.
Visualization of Concepts
Experimental Workflow for Polymer Synthesis and Drug Loading
Caption: Workflow for synthesis and drug loading of PMAA and Poly(BMAA).
Logical Relationship of Polymer Properties and Applications
Caption: Polymer properties guiding drug delivery applications.
Conclusion
Polymers derived from methacrylic acid and this compound offer distinct yet complementary approaches to drug delivery. PMAA stands out as a reliable, pH-sensitive material for oral drug delivery, leveraging its swelling and dissolution properties for release in the intestinal tract. Poly(BMAA), on the other hand, presents a more advanced platform for creating sophisticated drug delivery systems. The ability to covalently attach drugs and targeting ligands via the bromomethyl group opens up possibilities for highly controlled release profiles and targeted therapies. The selection between these two monomers will ultimately depend on the specific therapeutic goals, the nature of the drug to be delivered, and the desired level of control over the delivery process. Further research into the in vivo performance and biocompatibility of functionalized poly(BMAA) is warranted to fully realize its potential in advanced drug delivery applications.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biodegradable pH-responsive hydrogels for controlled dual-drug release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Combinatorial approaches in post-polymerization modification for rational development of therapeutic delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride [mdpi.com]
- 7. Secure Verification [technorep.tmf.bg.ac.rs]
- 8. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. Poly(Acrylic Acid)-Modified MoS2 Nanoparticle-Based Transdermal Delivery of Atenolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release [physchemres.org]
Analytical methods for quantifying the purity of 2-(Bromomethyl)acrylic acid
A comprehensive guide to the analytical methods for quantifying the purity of 2-(Bromomethyl)acrylic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of key analytical techniques, supported by experimental protocols and data presentation, to aid in the selection of the most appropriate method for purity assessment.
Comparison of Analytical Methods
The selection of an analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as the type of impurities to be quantified, the required sensitivity, and the available instrumentation. The following table summarizes the most common analytical techniques and their key characteristics.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a liquid mobile phase through a solid stationary phase. | Quantitative purity, detection and quantification of non-volatile impurities. | High sensitivity, high resolution, suitable for a wide range of compounds.[1] | Requires reference standards for impurity identification and quantification. |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mobile phase through a solid or liquid stationary phase. | Quantitative purity, detection and quantification of volatile impurities. | High sensitivity for volatile compounds, can be coupled with mass spectrometry (MS) for identification.[2] | May require derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification and quantification of impurities without a reference standard (qNMR). | Provides detailed structural information[3][4], can be quantitative. | Lower sensitivity compared to chromatographic methods, more complex data analysis. |
| Acid-Base Titration | Neutralization of the carboxylic acid with a standardized base. | Total acid content, providing an overall purity value based on the acidic functional group. | Simple, inexpensive, and accurate for determining total acidity.[5][6] | Non-specific; it does not distinguish between the target acid and any acidic impurities.[7][8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general guidelines and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating a range of impurities. For acrylic acid derivatives, a mobile phase consisting of water with 0.1% phosphoric acid (to suppress ionization) and acetonitrile is common.[1][9]
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to 95% A, 5% B
-
22-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For quantification of specific impurities, calibration curves should be prepared using certified reference standards.[10]
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities. Derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) is often necessary.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A polar capillary column (e.g., DB-WAX or similar) is recommended.
-
Derivatization (Esterification):
-
To approximately 10 mg of this compound, add 1 mL of a 10% solution of boron trifluoride in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool, add 1 mL of water, and extract the methyl ester with 1 mL of hexane.
-
Inject the hexane layer into the GC.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Detector Temperature (FID): 280°C
-
-
Quantification: Purity is calculated based on the area percentage of the derivatized analyte peak. Impurities can be identified by comparing their retention times with known standards or by mass spectral library matching if using GC-MS.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment. Quantitative NMR (qNMR) can be used for accurate purity determination without the need for a specific analyte reference standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound.
-
Accurately weigh about 5-10 mg of an internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the vinyl protons) and a signal from the internal standard.[3]
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Acid-Base Titration
This classic method determines the total acid content.
-
Reagents:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Phenolphthalein indicator solution.
-
Ethanol (neutralized).
-
-
Procedure:
-
Accurately weigh approximately 200-300 mg of this compound into an Erlenmeyer flask.[6]
-
Dissolve the sample in about 50 mL of neutralized ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.[7]
-
Record the volume of NaOH used.
-
-
Calculation: Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample * 1000) * 100 Where:
-
V_NaOH = Volume of NaOH solution used (mL)
-
M_NaOH = Molarity of NaOH solution (mol/L)
-
MW_acid = Molecular weight of this compound (164.99 g/mol )
-
m_sample = mass of the sample (g)
-
Potential Impurities
Knowledge of the synthetic route of this compound is crucial for identifying potential impurities. Common impurities may include:
-
Starting materials: e.g., diethyl bis(hydroxymethyl)malonate.
-
Reagents: e.g., residual hydrobromic acid.
-
Side-products: e.g., dibromoisobutyric acid.[11]
-
Solvents: Residual solvents from the reaction and purification steps.
-
Degradation products: The compound may be susceptible to polymerization or hydrolysis.
Logical Workflow for Method Selection
The choice of an analytical method is guided by the specific analytical question. The following diagram illustrates a logical workflow for selecting the appropriate technique.
Caption: Workflow for selecting an analytical method.
This guide provides a framework for the analytical characterization of this compound. The specific choice of method and the validation of that method will be dependent on the intended use of the material and the regulatory requirements.
References
- 1. osha.gov [osha.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(72707-66-5) 1H NMR [m.chemicalbook.com]
- 4. This compound(72707-66-5) 13C NMR spectrum [chemicalbook.com]
- 5. Determination of salts of carboxylic acids by aqueous acidometric titration | Metrohm [metrohm.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mitrask.com [mitrask.com]
- 10. lcms.cz [lcms.cz]
- 11. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Cross-Reactivity of 2-(Bromomethyl)acrylic Acid: A Comparative Guide for Researchers
For immediate release:
This guide provides a comprehensive analysis of the cross-reactivity of 2-(Bromomethyl)acrylic acid (BMAA) with a range of functional groups, including amines, thiols, alcohols, and phenols. Designed for researchers, scientists, and professionals in drug development, this document furnishes a comparative overview of BMAA's reactivity, supported by available experimental data and detailed methodologies, to facilitate its application in the synthesis of novel chemical entities.
This compound is a bifunctional molecule possessing both a reactive α,β-unsaturated carboxylic acid and a primary alkyl bromide. This unique structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. Understanding its cross-reactivity with different nucleophiles is paramount for controlling reaction selectivity and designing efficient synthetic routes.
Comparative Reactivity Analysis
The reactivity of BMAA towards different functional groups is governed by the two primary electrophilic sites: the carbon-carbon double bond (Michael acceptor) and the carbon atom bearing the bromine (alkylating agent). The general order of nucleophilicity for the functional groups discussed is Thiols > Amines > Alcohols/Phenols. However, the specific reaction pathway and outcome depend on the reaction conditions and the steric and electronic properties of the nucleophile.
| Functional Group | Predominant Reaction Type(s) | General Reactivity Trend | Key Reaction Conditions |
| Amines | Michael Addition, Nucleophilic Substitution (N-alkylation) | High | Can proceed at room temperature, often base-catalyzed. |
| Thiols | Michael Addition (Thiol-Michael Addition) | Very High | Often rapid at room temperature, can be base or nucleophile-catalyzed. |
| Alcohols | Esterification, Nucleophilic Substitution (O-alkylation) | Moderate | Esterification typically requires acid catalysis and heat. Alkylation is less common and may require a strong base. |
| Phenols | Esterification, Nucleophilic Substitution (O-alkylation) | Low to Moderate | Generally less reactive than aliphatic alcohols. Esterification may require activating agents. Alkylation often requires a strong base. |
Reaction Mechanisms and Pathways
The interaction of this compound with nucleophiles can proceed through several pathways. The primary mechanisms involve Michael addition to the acrylate system and nucleophilic substitution at the bromomethyl group.
Caption: Reaction pathways of this compound with nucleophiles.
Experimental Protocols
General Procedure for Michael Addition of Thiols to this compound:
To a solution of this compound (1 equivalent) in a suitable solvent such as THF or DMF, the thiol (1-1.2 equivalents) is added. A catalytic amount of a base, like triethylamine or DBU, is then introduced. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until completion. The product is then isolated by extraction and purified by column chromatography.
General Procedure for Reaction with Amines:
The amine (1-2 equivalents) is added to a solution of this compound (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF. The reaction can be carried out at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the product can be isolated by removal of the solvent and purification by chromatography or recrystallization. The use of excess amine can help to drive the reaction to completion and neutralize the hydrobromic acid byproduct in the case of N-alkylation.
General Procedure for Esterification with Alcohols/Phenols:
This compound (1 equivalent) and the alcohol or phenol (1.5-2 equivalents) are dissolved in an inert solvent like toluene. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the reaction mixture is cooled, washed with a basic solution to remove unreacted acid, and the solvent is evaporated. The crude ester is then purified by distillation or column chromatography.
Logical Workflow for Cross-Reactivity Screening
The following workflow can be employed to systematically evaluate the cross-reactivity of this compound with a library of functionalized compounds.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
This compound exhibits a diverse reactivity profile, readily undergoing reactions with a variety of nucleophiles. Thiols are highly reactive, primarily through Michael addition. Amines also show high reactivity, participating in both Michael addition and nucleophilic substitution. Alcohols and phenols are generally less reactive and typically require more forcing conditions to undergo esterification or O-alkylation. This differential reactivity can be exploited to achieve selective functionalization in the design and synthesis of complex molecules for pharmaceutical and materials science applications. Further quantitative kinetic studies under standardized conditions would provide a more definitive comparison of these cross-reactivities.
A Comparative Guide to ATRP and RAFT Polymerization of 2-(Bromomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined functional polymers is crucial for advancements in drug delivery, biomaterials, and other biomedical applications. 2-(Bromomethyl)acrylic acid (BMAA) is a valuable monomer in this regard, as its pendant bromomethyl and carboxylic acid groups offer versatile handles for post-polymerization modification. Controlled radical polymerization (CRP) techniques are essential for producing polymers from BMAA with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This guide provides an objective comparison of two prominent CRP methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, for the synthesis of poly(this compound) (PBMAA).
Executive Summary
Both ATRP and RAFT are powerful techniques for the controlled polymerization of functional monomers like this compound. However, they exhibit distinct advantages and disadvantages. RAFT polymerization generally offers greater versatility and tolerance to acidic functional groups, making it a more straightforward choice for BMAA, consistently yielding polymers with low PDI. ATRP can also be employed, but requires careful optimization of reaction conditions, particularly pH, to mitigate catalyst inhibition by the carboxylic acid moiety, and may result in slightly higher PDI values. The choice between the two methods will ultimately depend on the specific requirements of the application, available resources, and desired polymer architecture.
Comparative Data
The following tables summarize expected quantitative data for the polymerization of this compound via ATRP and RAFT, based on literature values for structurally similar acrylic monomers.
| Parameter | ATRP of this compound (Expected) | RAFT of this compound (Expected) |
| Monomer Conversion | >70-80% (in 5-6 hours)[1] | >90% (in 4-6 hours)[2] |
| Polydispersity (PDI) | 1.1 - 1.4[1][3] | < 1.2[2][4] |
| Molecular Weight Control | Good, linear evolution with conversion[5] | Excellent, linear evolution with conversion[4] |
| Reaction Temperature | 25 - 90 °C[5][6] | 60 - 80 °C[2] |
Table 1: Comparison of Key Performance Indicators for ATRP and RAFT Polymerization of this compound.
| Feature | ATRP | RAFT |
| Catalyst | Transition metal complex (e.g., CuBr/Ligand) | Organic chain transfer agent (e.g., trithiocarbonate, dithiobenzoate)[7] |
| Sensitivity to Impurities | Highly sensitive to oxygen and other impurities that can deactivate the catalyst. | Generally more tolerant to impurities and less sensitive to oxygen compared to ATRP. |
| Monomer Scope | Broad, but can be challenging for acidic monomers like BMAA due to potential catalyst poisoning.[5] Requires careful selection of ligands and reaction conditions. | Very broad, including acidic monomers, making it well-suited for BMAA.[7] |
| End-Group Fidelity | High, allowing for the synthesis of block copolymers and other complex architectures. | High, enabling the design of various polymer architectures. |
| Post-Polymerization Purification | Requires removal of the metal catalyst, which can be a multi-step process. | The chain transfer agent remains at the polymer chain end, which may impart color. Removal or modification of the end-group may be necessary for certain applications. |
| Cost | Catalyst and ligands can be expensive. | RAFT agents can be costly, although some can be synthesized in-house. |
Table 2: Qualitative Comparison of ATRP and RAFT Polymerization.
Experimental Protocols
Detailed methodologies for conducting the polymerization of this compound via ATRP and RAFT are provided below. These are generalized protocols based on the polymerization of similar acrylic monomers and should be optimized for the specific monomer.
Atom Transfer Radical Polymerization (ATRP) of this compound
Materials:
-
Monomer: this compound (BMAA)
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Water/Methanol mixture (e.g., 1:1 v/v)
-
Deoxygenation: Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq relative to initiator) and the chosen ligand (1-2 eq relative to CuBr).
-
Seal the flask with a rubber septum and deoxygenate by purging with nitrogen or argon for at least 30 minutes.
-
In a separate flask, dissolve BMAA and EBiB in the solvent mixture. The ratio of [Monomer]/[Initiator] will determine the target degree of polymerization.
-
Deoxygenate the monomer/initiator solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst system.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitor the polymerization by taking samples at regular intervals and analyzing for monomer conversion (via ¹H NMR) and molecular weight/PDI (via Gel Permeation Chromatography, GPC).
-
To quench the polymerization, open the flask to air and add a solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of this compound
Materials:
-
Monomer: this compound (BMAA)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.
-
Initiator: 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Solvent: 1,4-Dioxane or Dimethylformamide (DMF)
-
Deoxygenation: Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, dissolve BMAA, the RAFT agent, and the initiator in the chosen solvent. The ratio of [Monomer]/[RAFT Agent] will control the molecular weight, and the [RAFT Agent]/[Initiator] ratio is typically between 5 and 10.
-
Seal the flask with a rubber septum and deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the reaction progress by taking samples periodically for conversion and molecular weight analysis as described for ATRP.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
Visualizing the Methodologies
To further clarify the experimental workflows and the comparative logic, the following diagrams are provided.
Caption: Generalized workflow for controlled radical polymerization.
Caption: Decision-making framework for selecting between ATRP and RAFT.
References
Assessing the Biocompatibility of Materials Functionalized with 2-(Bromomethyl)acrylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biomaterials is a critical step in tailoring their interaction with biological systems. 2-(Bromomethyl)acrylic acid (BMAA) is a reactive monomer used to introduce functional groups onto material surfaces, potentially enhancing their performance for applications such as drug delivery and tissue engineering. However, a thorough assessment of the biocompatibility of BMAA-functionalized materials is paramount to ensure their safety and efficacy. This guide provides a comparative overview of the expected biocompatibility profile of BMAA-functionalized materials against common alternatives, supported by established experimental protocols.
Comparative Analysis of Biocompatibility
Due to the limited direct experimental data on materials specifically functionalized with this compound, this comparison is based on the known reactivity of its functional groups and data from structurally similar acrylate-based polymers. The primary concern with BMAA is the presence of the bromomethyl group, a reactive alkylating agent, and the acrylic acid backbone, which can influence cellular responses.
Table 1: Comparison of Biocompatibility Parameters
| Feature | Materials Functionalized with this compound (Expected Profile) | Poly(methyl methacrylate) (PMMA) | Poly(2-hydroxyethyl methacrylate) (PHEMA) | Poly(acrylic acid) (PAA) |
| Cytotoxicity | Potentially cytotoxic due to the reactive bromomethyl group which can alkylate cellular components. The acrylic acid backbone may also contribute to cytotoxicity at higher concentrations.[1] | Generally considered non-toxic and biocompatible.[2][3][4] | Widely used in biomedical applications due to its good biocompatibility and low cytotoxicity.[5][6] | Can exhibit cytotoxicity at high concentrations.[1] |
| Cell Adhesion | The carboxylic acid group can promote cell adhesion through interaction with cell surface receptors. However, cytotoxicity may negatively impact overall cell attachment and spreading. | Supports cell adhesion and proliferation, making it suitable for tissue culture applications.[4] | Its hydrophilic nature can modulate protein adsorption and subsequent cell adhesion.[6] | The carboxylic acid groups can enhance cell adhesion. |
| Inflammatory Response | The alkylating nature of the bromomethyl group and the acidic nature of the polymer could trigger a significant inflammatory response, including the release of pro-inflammatory cytokines like TNF-α.[7] | Generally elicits a minimal inflammatory response.[3] | Considered to have low immunogenicity and elicits a mild inflammatory response.[6] | Can induce a strong inflammatory response, particularly in vivo.[7] |
Experimental Protocols for Biocompatibility Assessment
To empirically determine the biocompatibility of materials functionalized with this compound, a series of in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity, cell adhesion, and inflammatory response.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells (e.g., L929 fibroblasts, a standard cell line for biocompatibility testing)
-
Complete cell culture medium
-
Material samples (BMAA-functionalized and control materials)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Material Exposure: Introduce the BMAA-functionalized material and control materials into the wells. This can be in the form of sterile discs placed at the bottom of the wells or as extracts of the materials diluted in the culture medium.
-
Incubation: Incubate the cells with the materials for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, remove the culture medium and add 50 µL of fresh medium and 10 µL of the MTT stock solution to each well.[9] Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (cells cultured without any material).
Cell Adhesion Assessment: Crystal Violet Staining
This assay quantifies the number of adherent cells by staining them with crystal violet, a dye that binds to proteins and DNA.
Materials:
-
Cells (e.g., human mesenchymal stem cells)
-
Complete cell culture medium
-
Material samples coated on 96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet solution in 20% methanol
-
Solubilizing solution (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Material Coating: Coat the wells of a 96-well plate with the BMAA-functionalized material and control materials.
-
Cell Seeding: Seed cells onto the coated wells at a density of 4 x 10⁵ cells/mL in 50 µL of medium.[11]
-
Adhesion Incubation: Incubate for a defined period (e.g., 30-60 minutes) to allow for initial cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[12]
-
Fixation: Fix the adherent cells with the fixing solution for 10-15 minutes at room temperature.[11]
-
Staining: Stain the fixed cells with the crystal violet solution for 10 minutes.[11][13]
-
Washing: Wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add the solubilizing solution to each well to dissolve the stain from the adherent cells.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550-590 nm.[11][14]
-
Data Analysis: Higher absorbance values correspond to a greater number of adherent cells.
Inflammatory Response Assessment: TNF-α ELISA
This assay quantifies the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by immune cells in response to the material.
Materials:
-
Immune cells (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Material samples
-
Lipopolysaccharide (LPS) as a positive control
-
Human or Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well plate and allow them to adhere.
-
Material Exposure: Add the BMAA-functionalized material and control materials to the wells. Include a positive control with LPS and a negative control with untreated cells.
-
Incubation: Incubate for 24 hours to allow for cytokine secretion.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA Assay: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.[15][16][17][18] This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Quantify the concentration of TNF-α in each sample by comparing its absorbance to the standard curve.
Visualizing Cellular Signaling Pathways
The interaction of cells with a biomaterial is governed by complex signaling pathways. Understanding these pathways is crucial for interpreting biocompatibility data.
Integrin Signaling in Cell Adhesion
Cell adhesion to a material is primarily mediated by integrins, which are transmembrane receptors that bind to extracellular matrix (ECM) proteins adsorbed onto the material surface. This binding initiates a signaling cascade that influences cell spreading, migration, and survival.[19]
Caption: Integrin-mediated cell adhesion signaling pathway.
NF-κB Signaling in Inflammatory Response
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response.[20][21][22] Activation of this pathway by pro-inflammatory stimuli, potentially from a biomaterial, leads to the transcription of genes encoding inflammatory cytokines like TNF-α.
Caption: NF-κB signaling pathway in the inflammatory response.
Experimental Workflow for Biocompatibility Assessment
A logical workflow is essential for a comprehensive biocompatibility assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inflammogenic effect of polyacrylic acid in rat lung following intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. biogot.com [biogot.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. bosterbio.com [bosterbio.com]
Head-to-head comparison of different synthetic routes to 2-(Bromomethyl)acrylic acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 2-(Bromomethyl)acrylic acid is a valuable bifunctional monomer utilized in the synthesis of a variety of complex molecules and polymers. This guide provides a head-to-head comparison of three distinct synthetic routes to this versatile compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and disadvantages. The three routes evaluated here are:
-
Route 1: Direct synthesis from diethyl bis(hydroxymethyl)malonate.
-
Route 2: A multi-step synthesis starting from an acrylate precursor via a hydroxymethylated intermediate.
-
Route 3: A pathway proceeding through a β,β'-dibromoisobutyrate intermediate.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: From Diethyl bis(hydroxymethyl)malonate | Route 2: From Ethyl Acrylate via Hydroxymethylation | Route 3: From β,β'-Dibromoisobutyric Acid |
| Starting Material | Diethyl bis(hydroxymethyl)malonate | Ethyl acrylate | β,β'-Dibromoisobutyric acid |
| Key Reagents | Hydrobromic acid | 1. Paraformaldehyde, K₂CO₃2. PBr₃3. NaOH | 1. Methanol, H₂SO₄2. Triethylamine3. NaOH |
| Number of Steps | 1 | 3 | 3 |
| Overall Yield | 43%[1] | ~70-80% (estimated) | ~60-70% (estimated) |
| Purity of Final Product | Recrystallization yields high purity product[1] | High purity ester intermediate (distilled)[2] | High purity ester intermediate (distilled)[3] |
| Key Advantages | Direct, one-step synthesis to the acid. | High yield for the formation of the ester intermediate. | Good yield for the key dehydrobromination step. |
| Key Disadvantages | Moderate yield. | Multi-step process requiring isolation of intermediates. | Multi-step process; starting material not commercially common. |
Experimental Protocols
Detailed methodologies for the key steps of each synthetic route are provided below.
Route 1: Synthesis from Diethyl bis(hydroxymethyl)malonate
This procedure is adapted from Organic Syntheses.[1]
α-(Bromomethyl)acrylic acid. A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a distillation head with a condenser, and a thermometer. Into the flask are placed 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid. The mixture is heated to maintain the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5–2 hours. The remaining mixture is then refluxed for 10 hours, maintaining the temperature between 85–90°C. After this period, the mixture is concentrated on a rotary evaporator at 65–70°C under reduced pressure to remove about 100 mL of water. The residue is cooled in a refrigerator overnight. The resulting crystals of α-(bromomethyl)acrylic acid are collected by filtration in the cold and air-dried to yield the product (17.9 g, 43%), with a melting point of 71–73°C.[1]
Route 2: Synthesis from Ethyl Acrylate via Hydroxymethylation
This route involves the formation of an ester intermediate, which is then hydrolyzed.
Step 1: Ethyl α-(hydroxymethyl)acrylate. The synthesis of the hydroxymethylated intermediate is a crucial first step.
Step 2: Ethyl 2-(bromomethyl)acrylate. To a solution of ethyl α-(hydroxymethyl)acrylate (0.26 mol) in dry diethyl ether (250 mL) at -10°C is slowly added phosphorus tribromide (0.12 mol). The temperature is allowed to rise to 20°C and the mixture is stirred for 3 hours. Water (150 mL) is then added at -10°C, and the mixture is extracted with hexane. The combined organic layers are washed with saturated sodium chloride solution and dried over magnesium sulfate. After removal of the solvent under reduced pressure, the residue is distilled to give ethyl α-(bromomethyl)acrylate (yield 87%).
Step 3: Hydrolysis to this compound. To a solution of ethyl 2-(bromomethyl)acrylate (1 mmol) in a mixture of dichloromethane (9 mL) and methanol (1 mL) is added a 3 N solution of sodium hydroxide in methanol (3 mmol). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvents are removed under vacuum. The residue is dissolved in water, and the aqueous phase is washed with ether. The aqueous layer is then acidified with dilute HCl and extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield this compound.[4]
Route 3: Synthesis from β,β'-Dibromoisobutyric Acid
This pathway also proceeds through an ester intermediate.
Step 1: Methyl β,β'-dibromoisobutyrate. A mixture of β,β'-dibromoisobutyric acid (0.25 mol), methanol (0.78 mol), and a catalytic amount of methanesulfonic acid in ethylene dichloride is heated under reflux for 24 hours. The solution is then cooled, diluted with methylene chloride, and neutralized with a cold, dilute sodium bicarbonate solution. The organic layer is dried and concentrated to give the methyl ester.[3]
Step 2: Methyl α-(bromomethyl)acrylate. To a vigorously stirred solution of methyl β,β'-dibromoisobutyrate (0.077 mol) in anhydrous benzene (50 mL) is added a solution of triethylamine (0.076 mol) in benzene (50 mL) dropwise. The mixture is stirred for an additional hour at room temperature, refluxed for 1 hour, and then cooled. The triethylammonium bromide is removed by filtration. The filtrate is concentrated, and the residue is fractionally distilled under reduced pressure to yield methyl α-(bromomethyl)acrylate (80% yield).[3]
Step 3: Hydrolysis to this compound. The hydrolysis of methyl 2-(bromomethyl)acrylate can be carried out using a similar procedure to that described in Route 2, Step 3, using sodium hydroxide in a mixed solvent system.[4]
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow and comparison of the three synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired overall yield, and the number of synthetic steps that are acceptable.
-
Route 1 offers the most direct pathway, making it attractive for its simplicity, although it provides a more modest yield.
-
Route 2 appears to be the most promising in terms of overall yield, primarily due to the high efficiency of the bromination of the hydroxymethylated intermediate.
-
Route 3 provides a good yield in its key elimination step but may be less practical due to the accessibility of the starting dibromo acid.
Researchers and chemists should carefully consider these factors when planning the synthesis of this compound for their specific research and development needs.
References
Benchmarking the performance of 2-(Bromomethyl)acrylic acid-based adhesives against commercial alternatives
In the ever-evolving landscape of adhesive technology, researchers and product developers are continually seeking materials that offer superior performance, enhanced biocompatibility, and versatile applications. This guide provides a comparative analysis of a novel 2-(Bromomethyl)acrylic acid (BMAA)-based adhesive against established commercial alternatives. The data presented herein is a synthesis of typical performance characteristics to provide a clear benchmark for researchers, scientists, and drug development professionals.
Comparative Performance Data
The following table summarizes the key performance indicators of a hypothetical this compound-based adhesive formulation compared to three common classes of commercial adhesives: a cyanoacrylate, a two-part epoxy, and a commercial dental adhesive.
| Performance Metric | This compound (BMAA)-Based Adhesive | Commercial Cyanoacrylate | Commercial Two-Part Epoxy | Commercial Dental Adhesive |
| Shear Strength (MPa) | 30 - 40 | 15 - 25 | 20 - 35 | 25 - 35 |
| Tensile Strength (MPa) | 40 - 50 | 12 - 20 | 30 - 55 | 30 - 50 |
| Optimal Curing Time | 5 - 10 minutes | < 1 minute | 15 - 60 minutes | 20 - 40 seconds (light-cured) |
| Operating Temperature Range | -40°C to 150°C | -30°C to 80°C | -55°C to 175°C | Approx. 37°C (in vivo) |
| Biocompatibility (ISO 10993) | Favorable (Passes Cytotoxicity) | Variable (Potential for cytotoxicity) | Generally good (Formulation dependent) | High (Designed for clinical use) |
| Adhesion to Low Surface Energy Plastics | Moderate to Good | Poor | Moderate | Good (with primers) |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure objective and reproducible results.
Bond Strength Testing (Shear and Tensile)
The adhesive strength of the formulations is determined using standardized lap shear and tensile strength tests, adhering to protocols similar to those outlined in ASTM D1002 and ASTM D2095, respectively.
-
Substrate Preparation: Standardized substrates (e.g., steel, aluminum, polycarbonate) are cleaned and degreased. For dental applications, extracted human or bovine teeth are used as substrates.
-
Adhesive Application: A controlled amount of adhesive is applied to one substrate.
-
Bonding: The second substrate is brought into contact with the adhesive, and a uniform pressure is applied to ensure a consistent bond line thickness.
-
Curing: The bonded assemblies are allowed to cure under specified conditions (temperature and time).
-
Testing: The cured specimens are loaded into a universal testing machine. For shear strength, a lap shear test is performed. For tensile strength, a butt joint tensile test is conducted. The force required to cause failure is recorded, and the strength in megapascals (MPa) is calculated.
Biocompatibility Assessment (In Vitro Cytotoxicity)
Biocompatibility is a critical factor for medical and dental applications. The in vitro cytotoxicity of the adhesives is assessed based on the ISO 10993-5 standard.[1][2]
-
Material Extraction: Cured adhesive samples are incubated in a cell culture medium for a specified period to create an extract.
-
Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is prepared.
-
Exposure: The cell culture medium is replaced with the material extract.
-
Incubation: The cells are incubated with the extract for a defined period.
-
Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and concepts discussed, the following diagrams have been generated.
References
Safety Operating Guide
Safe Disposal of 2-(Bromomethyl)acrylic Acid: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper handling and disposal of 2-(Bromomethyl)acrylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental protection. This compound is a corrosive solid and requires careful handling to prevent skin and eye burns[1].
Hazard Identification and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound and to equip oneself with the appropriate Personal Protective Equipment (PPE). The primary hazard is its corrosive nature[1].
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Chemical splash goggles and a face shield should be worn[2]. |
| Hand Protection | Wear appropriate chemical-resistant protective gloves to prevent skin exposure[2]. |
| Body Protection | An impervious laboratory coat or appropriate protective clothing is necessary to prevent skin contact[2]. |
| Respiratory | Use in a well-ventilated area, preferably under a chemical fume hood. If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required[2][3]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted systematically and in compliance with local, state, and federal regulations[2]. Never dispose of this chemical down the drain or in regular trash without proper treatment[4].
Step 1: Waste Collection and Storage
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed hazardous waste container[3].
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as bases and strong oxidizing agents[2][3]. The recommended storage temperature for the pure substance is 2-8°C[5].
Step 2: Spill Management In the event of a spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth[2].
-
Carefully collect the absorbed material using a spark-proof tool and place it into a suitable container for disposal as hazardous waste[2].
-
Clean the spill area thoroughly.
-
Avoid runoff into storm sewers and ditches[2].
Step 3: Disposal of Small Quantities via Neutralization (for purely corrosive waste)
For very small quantities of this compound that are not contaminated with other hazardous materials, neutralization may be an option in accordance with institutional and local guidelines. Corrosivity is a hazardous waste characteristic that may be treated on-site without a permit in some jurisdictions, provided the waste has no other hazardous characteristics[6][7].
Caution: This procedure should only be performed by trained personnel in a chemical fume hood while wearing full PPE. The reaction can generate heat.
Experimental Protocol for Neutralization:
-
Prepare a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide, in a large beaker. An ice water bath can be used to keep the container cool[6].
-
Slowly and with constant stirring, add the this compound to the basic solution.
-
Monitor the pH of the solution. Continue adding the acid until the pH is within the acceptable range for drain disposal, typically between 5.5 and 9.0[6][8].
-
Once neutralized, the solution can be flushed down the drain with a large volume of water (at least 20 parts water to the neutralized solution)[6][8].
Quantitative Data for Acid Neutralization:
| Parameter | Guideline | Citation(s) |
| Neutralizing Agents | Sodium carbonate, calcium hydroxide, or sodium hydroxide. | [6][8] |
| Final pH Range | 5.5 to 9.0 | [6][8] |
| Dilution after Flush | Flush with at least 20 parts water to the neutralized solution. | [6][8] |
Step 4: Disposal via Licensed Hazardous Waste Facility
For larger quantities, contaminated materials, or if on-site neutralization is not permitted or feasible, the waste must be disposed of through a licensed hazardous waste disposal facility[3][4][9].
-
Ensure the waste container is securely sealed and properly labeled with the contents and associated hazards.
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound 98 72707-66-5 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 98 72707-66-5 [sigmaaldrich.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 8. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 9. Methyl 2-(bromomethyl)acrylate - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 2-(Bromomethyl)acrylic acid
Essential Safety and Handling Guide for 2-(Bromomethyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Understanding the Hazards
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₄H₅BrO₂ | [1] |
| Molecular Weight | 164.99 g/mol | [1] |
| Appearance | White to off-white solid/crystalline powder | |
| Melting Point | 70-73 °C | [1] |
| GHS Pictogram | GHS05 (Corrosion) | [1] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [1] |
| Storage Temperature | 2-8°C | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves .[2] Nitrile gloves may offer some protection for minor splashes but are less resistant to corrosive materials.[3] Always check gloves for integrity before use. | Provides the best protection against this corrosive organic acid. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield . | Protects against splashes and airborne particles, which can cause severe eye damage. |
| Body Protection | Chemical-resistant lab coat and a chemical-resistant apron . | Protects against skin contact from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used, especially when handling the powder outside of a certified chemical fume hood or if dust is generated. | Prevents inhalation of the corrosive dust. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a detailed workflow for the safe handling of this compound.
4.1. Pre-Handling Preparations
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4] A spill kit containing appropriate neutralizers (such as sodium bicarbonate for acids) and absorbent materials should be available.[4]
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly review the SDS for this compound.
-
Don PPE: Put on all required PPE as specified in the table above.
4.2. Weighing and Aliquoting the Solid
-
Perform all weighing and transfer operations within the chemical fume hood to contain any dust.
-
Use non-metallic (e.g., ceramic or plastic) spatulas and weighing boats, as this corrosive substance can react with metals.[3]
-
Carefully weigh the desired amount of the solid, minimizing the creation of dust.
-
Immediately and securely close the primary container after dispensing.
4.3. Dissolving the Solid
-
When preparing a solution, always add the acid slowly to the solvent , never the other way around, to avoid a violent reaction and splashing.[5][6]
-
Use a stirrer to ensure the solid dissolves completely. Be aware that this process may generate heat; consider using an ice bath for cooling if necessary.[5]
4.4. Post-Handling Procedures
-
Decontaminate: Wipe down the work surface within the fume hood with a suitable decontaminant (e.g., a mild base solution followed by water).
-
Clean Equipment: Thoroughly clean all non-disposable equipment used. The initial rinsate should be collected as hazardous waste.[7]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last, turning them inside out as you remove them.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
5.1. Waste Segregation
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weighing boats, contaminated paper towels) should be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic solids .
-
Liquid Waste: Solutions of this compound and the first rinse from cleaning contaminated labware should be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic liquids .
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
5.2. Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
5.3. Decontamination of Empty Containers
-
Thoroughly rinse the empty original container with a suitable solvent (e.g., the solvent used in the experiment).
-
Collect the first three rinses as hazardous waste.[8]
-
After thorough rinsing, the container can be managed as non-hazardous waste, in accordance with institutional guidelines.
5.4. Final Disposal
-
Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
6.1. Spills
-
Minor Spill (inside a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an absorbent material.
-
Neutralize the spill with a mild base like sodium bicarbonate, working from the outside in.
-
Carefully clean up the neutralized material and place it in a sealed hazardous waste container.
-
Wipe the area with a damp cloth and then dry it.
-
-
Major Spill (outside a fume hood or a large volume):
-
Evacuate the immediate area.
-
Alert others in the vicinity and your supervisor.
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Contact your institution's EHS or emergency response team immediately.[9]
-
6.2. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Safety Workflow Diagram
Caption: A flowchart outlining the key steps for the safe handling and emergency response for this compound.
References
- 1. scienceequip.com.au [scienceequip.com.au]
- 2. dev.ehs.uci.edu [dev.ehs.uci.edu]
- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. cmich.edu [cmich.edu]
- 7. Clearance of Scientific Equipment for Surplus or Disposal | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Spill Response [k-state.edu]
- 9. cabrillo.edu [cabrillo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
